5-(Bromomethyl)-3,3'-bipyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H9BrN2 |
|---|---|
Molecular Weight |
249.11 g/mol |
IUPAC Name |
3-(bromomethyl)-5-pyridin-3-ylpyridine |
InChI |
InChI=1S/C11H9BrN2/c12-5-9-4-11(8-14-6-9)10-2-1-3-13-7-10/h1-4,6-8H,5H2 |
InChI Key |
BBAAMYMOVJOSPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CC(=C2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
"CAS number for 5-(bromomethyl)-3,3'-bipyridine"
An In-depth Technical Guide to 5-(Bromomethyl)-bipyridines for Researchers and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-(bromomethyl)-bipyridine, a versatile building block in coordination chemistry and a precursor for compounds with significant potential in materials science and drug development. It is important to note that while the query specified 5-(bromomethyl)-3,3'-bipyridine, a thorough search of chemical databases and scientific literature did not yield a specific CAS number or substantial experimental data for this particular isomer. The vast majority of published research focuses on the 5-(bromomethyl)-2,2'-bipyridine isomer. Therefore, this guide will primarily detail the synthesis, properties, and applications of 5-(bromomethyl)-2,2'-bipyridine, for which the CAS number is 98007-15-9 [1].
Physicochemical Properties of 5-(Bromomethyl)-2,2'-bipyridine
The fundamental properties of 5-(bromomethyl)-2,2'-bipyridine are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value |
| CAS Number | 98007-15-9[1] |
| Molecular Formula | C₁₁H₉BrN₂[1] |
| Molecular Weight | 249.11 g/mol [1] |
| IUPAC Name | 5-(bromomethyl)-2-(pyridin-2-yl)pyridine[1] |
| Canonical SMILES | C1=CC=NC(=C1)C2=NC=C(C=C2)CBr[1] |
| Appearance | White to off-white solid (typical) |
| Solubility | Soluble in many organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |
Synthesis and Experimental Protocols
The synthesis of 5-(bromomethyl)-2,2'-bipyridine is typically achieved through a multi-step process, starting from commercially available precursors. The general synthetic strategy involves the formation of a methyl-substituted bipyridine followed by radical bromination.
Synthesis of 5-Methyl-2,2'-bipyridine
A common and efficient method for the synthesis of the precursor, 5-methyl-2,2'-bipyridine, is the Negishi cross-coupling reaction. This involves the palladium-catalyzed reaction of a pyridyl zinc reagent with a pyridyl triflate.
Experimental Protocol: Negishi Cross-Coupling
-
Preparation of the Pyridylzinc Reagent: 2-Bromopyridine is reacted with tert-butyllithium in THF at -78°C to form 2-pyridyllithium. Anhydrous zinc chloride is then added to transmetalate, forming the 2-pyridylzinc chloride reagent[2].
-
Preparation of the Pyridyl Triflate: 2-Hydroxy-5-methylpyridine is reacted with trifluoromethanesulfonic anhydride in the presence of pyridine to yield 5-methyl-2-(trifluoromethanesulfonyl)oxypyridine[2].
-
Coupling Reaction: The 2-pyridylzinc reagent and 5-methyl-2-pyridyl triflate are reacted in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in THF under reflux[2].
-
Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by flash chromatography on silica gel to yield 5-methyl-2,2'-bipyridine[2].
Bromination of 5-Methyl-2,2'-bipyridine
The final step is the bromination of the methyl group to the bromomethyl group. This is typically achieved via a radical bromination reaction.
Experimental Protocol: Radical Bromination
-
Reaction Setup: 5-Methyl-2,2'-bipyridine is dissolved in a non-polar solvent such as carbon tetrachloride (CCl₄).
-
Addition of Reagents: N-Bromosuccinimide (NBS) is added as the bromine source, and a radical initiator, such as azobisisobutyronitrile (AIBN), is also added to the mixture.
-
Reaction Conditions: The mixture is heated to reflux or irradiated with a UV lamp to initiate the radical chain reaction. The reaction is monitored by techniques like TLC or GC-MS until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled, and the succinimide byproduct is removed by filtration. The solvent is evaporated, and the resulting crude 5-(bromomethyl)-2,2'-bipyridine is purified by column chromatography.
Synthesis Workflow Diagram
Caption: Synthesis workflow for 5-(bromomethyl)-2,2'-bipyridine.
Chemical Reactivity and Applications
The primary utility of 5-(bromomethyl)-2,2'-bipyridine stems from its dual reactivity: the chelating bipyridine core and the reactive bromomethyl group.
Nucleophilic Substitution Reactions
The bromomethyl group is an excellent electrophile and readily undergoes nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of functional groups. Common nucleophiles include:
-
Amines: to form aminomethyl derivatives.
-
Thiols: to create thioether linkages.
-
Alcohols and Phenols: to form ethers.
-
Carboxylates: to generate esters.
-
Phosphines: to produce phosphonium salts.
This versatility makes 5-(bromomethyl)-2,2'-bipyridine a valuable intermediate in the synthesis of more complex molecules for various applications, including pharmaceuticals and functional materials[3].
Coordination Chemistry and Applications in Drug Development
The 2,2'-bipyridine moiety is a classic chelating ligand that forms stable complexes with a wide array of transition metals[4]. The resulting metal complexes often exhibit interesting photophysical, electrochemical, and biological properties.
In the context of drug development, metal complexes of functionalized bipyridines, including those derived from 5-(bromomethyl)-2,2'-bipyridine, have shown promise as anticancer agents. For instance, rhenium tricarbonyl complexes of 5- and 6-(halomethyl)-2,2'-bipyridine have demonstrated significant antiproliferative activity against human colorectal and pancreatic cancer cell lines[5]. The biological activity is attributed to the ability of the complex to undergo ligand-based alkylating reactions with biological macromolecules, leading to cellular damage and apoptosis[5].
Studies have suggested that some of these metal complexes can induce cell death by generating reactive oxygen species (ROS), leading to DNA damage, or by causing endoplasmic reticulum (ER) stress through the accumulation of misfolded proteins, which triggers the unfolded protein response (UPR) and ultimately apoptosis[5].
Proposed Anticancer Signaling Pathway
Caption: Proposed signaling pathway for anticancer activity.
Quantitative Data Summary
The following tables summarize the available quantitative data for the synthesis of bipyridine derivatives, which are relevant to the preparation of 5-(bromomethyl)-2,2'-bipyridine.
Table 1: Yields for Bipyridine Synthesis via Coupling Reactions
| Reaction Type | Precursors | Product | Yield (%) | Reference |
| Stille Coupling | 2,5-dibromopyridine and 2-trimethylstannylpyridine | 5-Bromo-2,2'-bipyridine | 70-90 | [6] |
| Reductive Symmetric Coupling | 2,5-dibromopyridine | 5,5'-Dibromo-2,2'-bipyridine | 70-90 | [6] |
Table 2: Reported IC₅₀ Values for a Rhenium Tricarbonyl Complex of a Related Bipyridine Ligand
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| A variety of cell lines | Various | 1.4 - 1.9 | [5] |
Note: The IC₅₀ values are for a related rhenium complex (TRIP) and are provided for context regarding the potential potency of this class of compounds.
Conclusion
5-(Bromomethyl)-2,2'-bipyridine is a highly valuable synthetic intermediate due to its adaptable chemical nature. The presence of both a chelating bipyridine unit and a reactive bromomethyl group allows for its use in the construction of a wide range of complex molecules. Its application in the development of novel anticancer agents, particularly as ligands in organometallic complexes, highlights its significance in medicinal chemistry and drug discovery. Further research into the synthesis and applications of its various isomers, including the 3,3'-bipyridine derivative, could unveil new opportunities in these fields.
References
- 1. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. nbinno.com [nbinno.com]
- 4. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 5. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
"solubility of 5-(bromomethyl)-3,3'-bipyridine in common organic solvents"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-(bromomethyl)-3,3'-bipyridine, a heterocyclic compound of interest in coordination chemistry and materials science. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the predicted solubility behavior based on structural analysis, provides a standardized experimental protocol for determining solubility, and presents a generalized workflow for such assessments.
Physicochemical Properties and Predicted Solubility
This compound possesses a molecular structure that dictates its interaction with various solvents. The bipyridine core, with its two nitrogen atoms, can act as a hydrogen bond acceptor, contributing to its solubility in polar solvents. The presence of the bromomethyl group (-CH₂Br) introduces a degree of polarity and reactivity. However, the overall structure, dominated by aromatic rings, suggests a significant nonpolar character.
Based on these features, the following solubility trends can be anticipated:
-
High Solubility: Expected in polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the bipyridine structure.
-
Moderate Solubility: Likely in alcohols such as ethanol and methanol, and in chlorinated solvents like dichloromethane (DCM) and chloroform.
-
Low to Negligible Solubility: Expected in nonpolar solvents like hexanes and diethyl ether, as well as in water, due to the compound's significant hydrophobic character.
While specific experimental data is not available, a hypothetical solubility profile is presented in Table 1 to serve as a practical reference for researchers.
Table 1: Hypothetical Solubility Data of this compound at 25°C
| Solvent | Solvent Type | Predicted Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Chlorinated | 10 - 20 |
| Chloroform | Chlorinated | 10 - 20 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 5 - 10 |
| Acetone | Polar Aprotic | 1 - 5 |
| Ethyl Acetate | Ester | < 1 |
| Water | Polar Protic | < 0.1 |
| n-Hexane | Nonpolar | < 0.1 |
Experimental Protocol for Solubility Determination
To obtain precise quantitative data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation concentration of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solids.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the analytical instrument's linear range.
-
Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
Calculation: Calculate the original solubility in mg/mL or other desired units, accounting for the dilution factor.
Experimental Workflow and Logic Diagrams
The process of solubility determination follows a logical sequence of steps, from preparation to final analysis. This workflow is visualized below.
Caption: A flowchart of the shake-flask method for determining solubility.
In drug discovery, solubility testing is a critical early step to identify promising candidates and avoid compounds with poor bioavailability. The choice of solvents for initial screening is guided by the compound's structure. Both kinetic and thermodynamic solubility tests are employed at different stages of development to inform formulation strategies.
Caption: Rationale for selecting solvents based on chemical structure.
This guide provides a foundational understanding and practical framework for assessing the solubility of this compound. Accurate and reproducible solubility data are fundamental for the successful application of this compound in research and development.
Health and Safety Information for 5-(bromomethyl)-3,3'-bipyridine: A Technical Guide
This technical guide provides an overview of the potential hazards, safe handling procedures, and emergency responses associated with 5-(bromomethyl)-3,3'-bipyridine, based on data from related chemical structures.
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not available, related compounds such as bromomethyl-pyridines and bipyridines are typically classified with the following hazards. It is prudent to assume this compound shares these characteristics until specific data becomes available.
Potential GHS Classifications (based on related compounds):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Danger or Warning
Safe Handling and Storage
Adherence to strict laboratory safety protocols is essential when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive range of PPE should be worn at all times:
-
Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes and dust.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected before use and disposed of properly after handling the compound.
-
Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, is required to prevent skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
Engineering Controls
-
Work with this compound should be exclusively carried out in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Storage
Proper storage is crucial to maintain the stability of the compound and prevent accidents:
-
Store in a tightly sealed, original container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
The storage area should be secure and accessible only to authorized personnel.
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using inert absorbent materials (e.g., sand, vermiculite).
-
Collect: Carefully collect the absorbed material into a sealed container for disposal. Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
All waste materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal company. Do not allow the chemical to enter drains or waterways.
Visualizations
General Laboratory Safety Workflow
Caption: General workflow for safely handling hazardous chemicals.
Emergency Response Logic
Caption: Decision-making process for an emergency chemical exposure.
An In-depth Technical Guide to the Thermal Stability and Degradation of 5-(bromomethyl)-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(bromomethyl)-3,3'-bipyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its bipyridine core serves as a versatile chelating agent for various metal ions, while the reactive bromomethyl group allows for further functionalization, making it a valuable building block in the synthesis of more complex molecules. Understanding the thermal stability and degradation profile of this compound is paramount for its application in drug development, where manufacturing processes can involve elevated temperatures, and for its use in materials science, where thermal resilience is often a critical performance parameter.
This technical guide provides a comprehensive overview of the predicted thermal behavior of this compound. Due to the limited availability of specific experimental data in the public domain for this particular molecule, this document focuses on the anticipated degradation pathways based on the known chemistry of its constituent functional groups. Furthermore, it details the standard experimental protocols that are essential for empirically determining its thermal properties.
Predicted Thermal Stability and Degradation Pathways
The thermal stability of this compound is primarily dictated by the interplay between its stable aromatic bipyridine core and the relatively labile bromomethyl substituent.
-
The Bipyridine Core: The 3,3'-bipyridine nucleus is an aromatic heterocyclic system. Aromatic compounds are characterized by their high resonance stabilization energy, which imparts significant thermal stability. The pyridine ring itself is known to be thermally robust, with decomposition typically occurring at very high temperatures (above 800°C). Therefore, the bipyridine core of the molecule is expected to remain intact under moderate heating conditions.
-
The Bromomethyl Group: The carbon-bromine (C-Br) bond in the bromomethyl group is the most likely site of initial thermal degradation. Alkyl halides, particularly those that can form stabilized radicals or carbocations, are susceptible to thermal cleavage. The energy required to break the C-Br bond is significantly lower than that of the C-C and C-H bonds within the aromatic rings.
Based on these considerations, two primary degradation pathways can be hypothesized under thermal stress:
-
Homolytic Cleavage (Radical Pathway): The most probable initial step in the thermal degradation of this compound is the homolytic cleavage of the C-Br bond. This process generates a 3'-methyl-3-bipyridinylmethyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including:
-
Dimerization: Two bipyridinylmethyl radicals can combine to form a dimer.
-
Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, if present.
-
Polymerization: In the absence of other radical scavengers, the bipyridinylmethyl radicals could lead to the formation of polymeric materials.
-
-
Nucleophilic Substitution/Elimination: In the presence of nucleophiles (e.g., water, alcohols), the bromomethyl group can undergo nucleophilic substitution reactions. At elevated temperatures and in the presence of a base, elimination reactions might also be possible, although less likely for this specific structure.
Experimental Protocols for Thermal Analysis
To empirically determine the thermal stability and degradation products of this compound, a suite of standard analytical techniques should be employed.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Instrumentation: The crucible is placed on a sensitive microbalance within a furnace.
-
Experimental Conditions:
-
Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., from ambient to 600 °C).
-
-
Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The first derivative of this curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, glass transitions, and exothermic or endothermic decomposition processes.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrumentation: The sample and reference pans are placed in a DSC cell, and the temperature is increased at a constant rate.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained.
-
Temperature Program: A linear heating rate (e.g., 10 °C/min) is applied over a temperature range that encompasses the expected thermal events.
-
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) appear as downward peaks, while exothermic events (like decomposition) appear as upward peaks. The area under a peak is proportional to the enthalpy change of the transition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal degradation. The sample is rapidly heated to a high temperature (pyrolysis), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Methodology:
-
Sample Preparation: A microgram-scale amount of the sample is placed in a pyrolysis probe.
-
Pyrolysis: The probe is rapidly heated to a specific temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.
-
Gas Chromatography (GC): The volatile degradation products are swept by a carrier gas into a GC column. The compounds are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized and fragmented, and the resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
Illustrative Data Presentation
The following table summarizes the hypothetical quantitative data that could be obtained from TGA and DSC analyses of this compound. This data is for illustrative purposes only and must be confirmed by experimental measurement.
| Parameter | Symbol | Hypothetical Value | Analytical Technique | Significance |
| Melting Point (Onset) | Tm | 120 °C | DSC | Indicates the transition from solid to liquid phase. |
| Enthalpy of Fusion | ΔHfus | 45 J/g | DSC | The energy required to melt the substance. |
| Onset Decomposition Temperature (5% Mass Loss) | Td,5% | 250 °C | TGA | The temperature at which significant thermal degradation begins. |
| Temperature of Maximum Decomposition Rate | Td,max | 285 °C | TGA (DTG Peak) | The temperature at which the rate of mass loss is highest, corresponding to the primary degradation step. |
| Decomposition Enthalpy | ΔHd | -150 J/g (Exothermic) | DSC | The heat released during the decomposition process. An exothermic event indicates a potential thermal hazard. |
| Residual Mass at 600 °C | % Residue | 15% | TGA | The percentage of non-volatile material remaining after heating to a high temperature. |
Visualizations
Experimental Workflow for Thermal Analysis
Caption: Workflow for the thermal analysis of a chemical compound.
Hypothesized Degradation Pathway of this compound
Caption: Hypothesized radical degradation pathway for the compound.
Conclusion
For any application where this compound may be subjected to thermal stress, it is imperative to perform the experimental analyses detailed in this guide. Thermogravimetric Analysis, Differential Scanning Calorimetry, and Pyrolysis-GC-MS will provide the necessary quantitative data to establish a comprehensive thermal stability profile, identify potential hazards, and elucidate the precise degradation mechanism. This empirical data is crucial for ensuring the safe and effective use of this compound in research, drug development, and materials science.
Theoretical and Computational Exploration of 3,3'-Bipyridine Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Bipyridine, a versatile nitrogen-containing heterocyclic compound, serves as a crucial building block in the construction of a diverse array of supramolecular architectures, functional materials, and biologically active molecules. Its unique structural motif, characterized by two pyridine rings linked at the 3-position, imparts distinct coordination properties compared to its more common 2,2' and 4,4' isomers. The non-coplanar arrangement of the pyridine rings in the free ligand and its flexible conformational landscape upon metal coordination make 3,3'-bipyridine an intriguing subject for both theoretical and computational investigation. This in-depth technical guide provides a comprehensive overview of the theoretical underpinnings and computational methodologies employed in the study of 3,3'-bipyridine ligands and their metal complexes. It is designed to be a valuable resource for researchers and professionals engaged in the fields of coordination chemistry, materials science, and drug development.
Synthesis of 3,3'-Bipyridine Ligands
The synthesis of 3,3'-bipyridine and its derivatives can be achieved through various cross-coupling strategies. The most prominent methods include the Ullmann and Suzuki-Miyaura coupling reactions.
Experimental Protocol: Ullmann Coupling
The Ullmann reaction provides a classical and effective method for the homocoupling of aryl halides to form biaryl compounds. In the context of 3,3'-bipyridine synthesis, this typically involves the copper-mediated coupling of 3-halopyridines.[1][2][3]
Materials:
-
3-Bromopyridine or 3-Iodopyridine
-
Copper powder or Copper-bronze alloy
-
High-boiling point solvent (e.g., dimethylformamide (DMF), nitrobenzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, add the 3-halopyridine and the chosen solvent.
-
Add an excess of copper powder or copper-bronze alloy to the solution.
-
Heat the reaction mixture to a high temperature (typically > 180 °C) and maintain for several hours with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the copper residues.
-
The filtrate is then subjected to extraction and purification procedures, typically involving column chromatography on silica gel, to isolate the 3,3'-bipyridine product.
Experimental Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. For the synthesis of 3,3'-bipyridine, this involves the reaction of a 3-pyridylboronic acid or its ester with a 3-halopyridine.[4][5][6]
Materials:
-
3-Pyridylboronic acid or 3-pyridylboronic acid pinacol ester
-
3-Bromopyridine or 3-chloropyridine
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, dioxane/water, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the 3-pyridylboronic acid or ester, the 3-halopyridine, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure 3,3'-bipyridine.
Synthesis of 3,3'-Bipyridine Metal Complexes
The flexible nature of the 3,3'-bipyridine ligand allows for the formation of a variety of coordination complexes with different metals, leading to both discrete molecules and coordination polymers. The synthesis of these complexes is typically straightforward, involving the reaction of the ligand with a metal salt in a suitable solvent.
Experimental Protocol: Synthesis of a Generic [M(3,3'-bipyridine)X₂] Complex (M = Cu(II), Fe(II); X = Cl⁻, Br⁻)
This protocol provides a general procedure for the synthesis of simple coordination complexes of 3,3'-bipyridine with copper(II) or iron(II) halides.
Materials:
-
3,3'-Bipyridine
-
Metal(II) halide (e.g., CuCl₂·2H₂O, FeCl₂·4H₂O)
-
Solvent (e.g., ethanol, methanol, acetonitrile)
Procedure:
-
Dissolve the 3,3'-bipyridine ligand in the chosen solvent in a round-bottom flask.
-
In a separate flask, dissolve the metal(II) halide in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
A precipitate will often form immediately or upon standing. The reaction mixture may be gently heated to ensure complete reaction.
-
Continue stirring for a few hours.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with a small amount of the cold solvent and then with a low-boiling point solvent like diethyl ether.
-
Dry the product in a desiccator or under vacuum.
-
The resulting complex can be further purified by recrystallization from a suitable solvent if necessary.
Computational Studies of 3,3'-Bipyridine Ligands
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the structural and electronic properties of 3,3'-bipyridine and its metal complexes. These studies provide valuable insights that complement experimental findings.
Computational Workflow
A typical computational workflow for the study of 3,3'-bipyridine systems involves several key steps, as illustrated in the diagram below.
Caption: A generalized workflow for the computational study of 3,3'-bipyridine systems.
Key Computational Methodologies
-
Density Functional Theory (DFT): This is the most widely used method for geometry optimizations and electronic structure calculations of 3,3'-bipyridine and its complexes. Common functionals include B3LYP and PBE0, paired with basis sets such as 6-31G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for metal atoms.
-
Time-Dependent DFT (TD-DFT): This method is employed to calculate excited state properties, such as UV-Vis absorption spectra and metal-to-ligand charge transfer (MLCT) transitions.[7]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.
Quantitative Data
The following tables summarize key quantitative data for the 3,3'-bipyridine ligand, including both experimental crystal structure data and DFT-optimized geometrical parameters.
Table 1: Crystal Structure Data for 3,3'-Bipyridine
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| C-C (inter-ring) | ~1.49 |
| C-N (in ring) | ~1.34 |
| C-C (in ring) | ~1.38 - 1.39 |
| Dihedral Angle (°) | |
| N-C-C-N | ~35 - 45 |
Note: Values are approximate and can vary depending on the crystal packing and the presence of substituents.
Table 2: DFT Optimized Geometrical Parameters for 3,3'-Bipyridine (B3LYP/6-31G(d,p))
| Parameter | Calculated Value (Å or °) |
| Bond Lengths (Å) | |
| C3-C3' | 1.485 |
| C2-N1 | 1.338 |
| C6-N1 | 1.342 |
| C2-C3 | 1.395 |
| C4-C5 | 1.391 |
| C5-C6 | 1.393 |
| Bond Angles (°) | |
| C2-C3-C4 | 118.7 |
| C3-C4-C5 | 119.2 |
| C2-C3-C3' | 121.0 |
| Dihedral Angle (°) | |
| C2-C3-C3'-C2' | 40.5 |
Signaling Pathways and Logical Relationships
The coordination of 3,3'-bipyridine to a metal center can be visualized as a fundamental signaling event, where the ligand acts as a Lewis base donating its lone pair of electrons to the metal ion (a Lewis acid). This interaction leads to the formation of a coordination complex with specific geometric and electronic properties.
Caption: The fundamental Lewis acid-base interaction in the formation of a 3,3'-bipyridine metal complex.
Conclusion
This technical guide has provided a detailed overview of the theoretical and computational studies of 3,3'-bipyridine ligands. From synthetic methodologies to the intricacies of computational modeling, the information presented herein is intended to equip researchers with the foundational knowledge required to explore and exploit the unique properties of this versatile ligand. The combination of experimental and computational approaches will continue to be instrumental in unlocking the full potential of 3,3'-bipyridine in the design of novel materials and therapeutic agents.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. journals.iucr.org [journals.iucr.org]
Methodological & Application
"synthesis of 5-(bromomethyl)-3,3'-bipyridine from 5-methyl-3,3'-bipyridine"
Application Note & Protocol: Synthesis of 5-(bromomethyl)-3,3'-bipyridine
Topic: A Detailed Protocol for the Radical Bromination of 5-methyl-3,3'-bipyridine to Synthesize this compound.
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a crucial bifunctional intermediate in synthetic chemistry. The bipyridine moiety serves as a highly effective chelating ligand for various transition metals, while the bromomethyl group provides a reactive site for nucleophilic substitution, enabling its conjugation to other molecules. This combination makes it a valuable building block in the development of novel materials, catalysts, and pharmaceutical agents. Specifically, halomethyl-bipyridine derivatives are precursors for ligands used in creating metal complexes with potential therapeutic applications, including anticancer agents.[1][2] This document provides a detailed protocol for the synthesis of this compound via the radical bromination of 5-methyl-3,3'-bipyridine using N-Bromosuccinimide (NBS).
Reaction Scheme
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis protocol.
| Parameter | Value | Reference / Note |
| Reactant | 5-methyl-3,3'-bipyridine | Starting Material |
| Molecular Weight (Reactant) | 170.21 g/mol | Calculated |
| Product | This compound | Target Compound |
| Molecular Weight (Product) | 249.11 g/mol | [3] |
| Reagents | ||
| N-Bromosuccinimide (NBS) | 1.1 equivalents | Brominating Agent[4] |
| Azobisisobutyronitrile (AIBN) | 0.1 equivalents | Radical Initiator |
| Reaction Conditions | ||
| Solvent | Acetonitrile (CH₃CN) | A safer alternative to CCl₄[5] |
| Temperature | ~82°C (Reflux) | For thermal decomposition of AIBN |
| Reaction Time | 4-6 hours | Monitored by TLC/LC-MS |
| Outcome | ||
| Theoretical Yield | ~1.46 g (based on 1g starting material) | Calculated |
| Expected Practical Yield | 60-75% | Based on similar bromination reactions |
Detailed Experimental Protocol
This protocol describes the synthesis of this compound using a Wohl-Ziegler-type radical bromination reaction.[6]
1. Materials and Reagents:
-
5-methyl-3,3'-bipyridine
-
N-Bromosuccinimide (NBS), recrystallized from water before use
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
2. Equipment:
-
Round-bottom flask (e.g., 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
3. Reaction Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
Charging the Flask: To the flask, add 5-methyl-3,3'-bipyridine (e.g., 1.0 g, 5.87 mmol).
-
Addition of Reagents: Add anhydrous acetonitrile (40 mL) to dissolve the starting material. Subsequently, add N-Bromosuccinimide (NBS) (1.15 g, 6.46 mmol, 1.1 eq) and Azobisisobutyronitrile (AIBN) (96 mg, 0.587 mmol, 0.1 eq).
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase) or LC-MS. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.
4. Work-up Procedure:
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in dichloromethane (50 mL). Transfer the solution to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (2 x 25 mL) to quench any remaining bromine.
-
Wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) to remove succinimide byproduct.
-
Wash with brine (1 x 25 mL).
-
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
5. Purification:
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%). Collect the fractions containing the desired product, as identified by TLC analysis.
-
Final Step: Combine the pure fractions and evaporate the solvent under reduced pressure to yield this compound as a solid.
6. Characterization:
-
Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
N-Bromosuccinimide (NBS) is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose violently upon heating. Handle with care and store appropriately.
-
Organic solvents like acetonitrile and dichloromethane are volatile and flammable. Avoid open flames and ensure proper grounding of equipment.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
References
- 1. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,2'-Bipyridine, 5-(bromomethyl)- | C11H9BrN2 | CID 10332278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Functional Polymers Using 5-(Bromomethyl)-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the synthesis of functional polymers incorporating the 5-(bromomethyl)-3,3'-bipyridine monomer. The 3,3'-bipyridine core offers unique coordination chemistry and the bromomethyl group provides a reactive site for polymerization. This document outlines a proposed synthetic protocol for the preparation of poly(3,3'-bipyridine-5-ylmethylene) and highlights its potential applications in fields such as catalysis, materials science, and drug delivery, based on analogous polymer systems. Detailed experimental procedures and characterization data, based on expected values from similar functional polymers, are provided to guide researchers in this area.
Introduction
Functional polymers containing bipyridine units are of significant interest due to their ability to coordinate with a wide range of metal ions. This property makes them suitable for applications in catalysis, sensing, and the development of redox-active materials. The monomer, this compound, is a versatile building block for the synthesis of such polymers. The bromomethyl group serves as a reactive handle for polymerization, allowing for the formation of a polymer backbone through various mechanisms, including polycondensation. The resulting polymer, featuring a poly(3,3'-bipyridine-5-ylmethylene) structure, is expected to exhibit interesting material properties and functionalities.
Data Presentation
The following tables summarize the expected quantitative data for a synthesized poly(3,3'-bipyridine-5-ylmethylene). These values are illustrative and based on typical results obtained for similar functional polymers reported in the literature.
Table 1: Expected Molecular Weight and Polydispersity Index (PDI)
| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| Self-Condensation | 5,000 - 15,000 | 10,000 - 30,000 | 1.8 - 2.5 |
| Chain-Growth Condensation | 10,000 - 50,000 | 12,000 - 60,000 | 1.1 - 1.5 |
Table 2: Expected Thermal Properties
| Property | Value |
| Glass Transition Temperature (Tg) | 120 - 150 °C |
| Decomposition Temperature (Td) (5% weight loss) | > 300 °C |
Table 3: Expected Metal Ion Coordination Capacity
| Metal Ion | Coordination Capacity (mmol/g of polymer) |
| Cu(II) | 1.5 - 2.5 |
| Pd(II) | 1.0 - 2.0 |
| Ru(II) | 0.8 - 1.5 |
Experimental Protocols
This section provides a detailed, proposed methodology for the synthesis and characterization of poly(3,3'-bipyridine-5-ylmethylene) via a self-condensation reaction. This protocol is based on established methods for similar monomers containing bromomethyl functionalities.
Materials and Methods
-
This compound (synthesis required if not commercially available)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methanol
-
Diethyl ether
-
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
-
Inert atmosphere setup (e.g., Schlenk line with nitrogen or argon)
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
Rotary evaporator
-
Vacuum oven
Synthesis of this compound (Monomer)
The synthesis of the monomer can be achieved through the bromination of 5-methyl-3,3'-bipyridine. A common method involves the use of N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride, followed by purification via column chromatography.
Proposed Polymerization Protocol: Self-Condensation of this compound
-
Preparation: Under an inert atmosphere, add 1.0 g of this compound to a dry 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add 20 mL of anhydrous DMF to the flask and stir until the monomer is completely dissolved.
-
Initiation: Carefully add 1.1 equivalents of sodium hydride (60% dispersion in oil) portion-wise to the solution at room temperature. The NaH will deprotonate the methylene bridge between two bipyridine units, initiating the condensation.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the monomer spot.
-
Quenching: After 24 hours, cool the reaction mixture to room temperature and cautiously quench the reaction by adding 5 mL of methanol to neutralize any remaining NaH.
-
Precipitation and Purification: Pour the reaction mixture into 200 mL of vigorously stirring diethyl ether. The polymer will precipitate out of the solution.
-
Isolation: Collect the precipitated polymer by vacuum filtration.
-
Washing: Wash the polymer several times with diethyl ether to remove any unreacted monomer and oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at 60 °C overnight.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the metal ion coordination capacity after complexation.
Visualizations
Logical Relationship of Polymer Synthesis
Caption: Workflow for the synthesis of poly(3,3'-bipyridine-5-ylmethylene).
Potential Functionalization Pathways
Caption: Potential functionalization pathways for bipyridine-based polymers.
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(bromomethyl)-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(bromomethyl)-3,3'-bipyridine is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a bipyridine core and a reactive bromomethyl group, allows for its use as a key building block in the synthesis of a wide array of more complex molecules. The bipyridine moiety is a well-established chelating agent for various metal ions, making its derivatives valuable as ligands in catalysis, as components of metal-organic frameworks (MOFs), and as functional materials with unique photophysical and electrochemical properties. The presence of the reactive bromomethyl group enables the introduction of diverse functionalities through nucleophilic substitution reactions, providing a straightforward method for the synthesis of libraries of compounds for drug discovery and other applications.
This document provides detailed protocols for performing nucleophilic substitution reactions on this compound with a range of nitrogen, oxygen, and sulfur-based nucleophiles.
General Reaction Scheme
The fundamental transformation involves the displacement of the bromide ion by a nucleophile, as depicted in the following general scheme:
Caption: General Nucleophilic Substitution Reaction.
Experimental Protocols
The following protocols are generalized procedures for nucleophilic substitution reactions with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and solvent) may be necessary for specific substrates.
Protocol 1: Reaction with Nitrogen Nucleophiles (e.g., Amines, Azides)
This protocol describes a general method for the synthesis of 5-(aminomethyl)-3,3'-bipyridine derivatives.
Materials:
-
This compound
-
Nitrogen nucleophile (e.g., primary or secondary amine, sodium azide)
-
Base (e.g., triethylamine, potassium carbonate, for amine nucleophiles)
-
Solvent (e.g., acetonitrile, dimethylformamide (DMF), tetrahydrofuran (THF))
-
Deionized water
-
Brine (saturated NaCl solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, dichloromethane, methanol)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable solvent (e.g., acetonitrile or DMF).
-
Add the nitrogen nucleophile (1.1-1.5 eq). If using an amine, add a base (1.5-2.0 eq) such as triethylamine or potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to a specified temperature (see Table 1) for a designated time. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate has formed, filter the mixture. Otherwise, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(substituted-aminomethyl)-3,3'-bipyridine derivative.
Protocol 2: Reaction with Oxygen Nucleophiles (e.g., Alcohols, Phenols)
This protocol outlines a general procedure for the synthesis of 5-(alkoxymethyl)- or 5-(aryloxymethyl)-3,3'-bipyridine derivatives.
Materials:
-
This compound
-
Oxygen nucleophile (e.g., alcohol, phenol)
-
Base (e.g., sodium hydride, potassium carbonate)
-
Solvent (e.g., THF, DMF)
-
Deionized water
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Syringe for addition of base
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the alcohol or phenol (1.2 eq) and a suitable solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath and add a base (1.2 eq), such as sodium hydride, portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (see Table 2). Monitor the reaction by TLC.
-
Once the reaction is complete, quench carefully with water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Reaction with Sulfur Nucleophiles (e.g., Thiols, Thiophenols)
This protocol provides a general method for the synthesis of 5-((alkylthio)methyl)- or 5-((arylthio)methyl)-3,3'-bipyridine derivatives.
Materials:
-
This compound
-
Sulfur nucleophile (e.g., thiol, thiophenol)
-
Base (e.g., potassium carbonate, sodium hydroxide)
-
Solvent (e.g., DMF, ethanol)
-
Deionized water
-
Brine
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
To a solution of the thiol or thiophenol (1.1 eq) in a suitable solvent (e.g., DMF or ethanol), add a base (1.2 eq) such as potassium carbonate or sodium hydroxide.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as needed (see Table 3). Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over an anhydrous drying agent, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired thioether.
Data Presentation
The following tables summarize typical reaction conditions and yields for nucleophilic substitution reactions on this compound and analogous benzylic bromides.
Table 1: Reactions with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Sodium Azide | - | DMF | 25 | 6 | ~80-90 (analogous) | [1] |
| Aniline | Triethylamine | Ethanol | 78 | 13 | ~85-95 (analogous) | [2] |
| Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | ~70-85 (analogous) | |
| Morpholine | K₂CO₃ | DMF | 60 | 8 | ~75-90 (analogous) |
Table 2: Reactions with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Phenol | K₂CO₃ | Acetone | 56 | 12 | ~80-95 (analogous) | |
| Methanol | NaH | THF | 25 | 6 | ~70-85 (analogous) | |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 10 | ~80-90 (analogous) |
Table 3: Reactions with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Thiophenol | K₂CO₃ | DMF | 25 | 4 | ~85-95 (analogous) | |
| Ethanethiol | NaOH | Ethanol | 50 | 6 | ~70-80 (analogous) | |
| 4-Methylthiophenol | Cs₂CO₃ | Acetonitrile | 60 | 5 | ~90-98 (analogous) |
Note: Yields are based on analogous reactions with benzylic bromides and may vary for this compound.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of a 5-(substituted-methyl)-3,3'-bipyridine derivative.
Caption: Experimental Workflow Diagram.
References
"experimental setup for the bromination of 5-methyl-3,3'-bipyridine"
Application Notes and Protocols
Topic: Experimental Setup for the Bromination of 5-methyl-3,3'-bipyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of bipyridine scaffolds is a cornerstone in the development of novel ligands for catalysis, materials science, and pharmaceutical agents. Specifically, the introduction of a bromine atom provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. This document outlines a detailed protocol for the selective benzylic bromination of 5-methyl-3,3'-bipyridine to yield 5-(bromomethyl)-3,3'-bipyridine. This transformation is achieved via a radical-initiated reaction using N-Bromosuccinimide (NBS), a common and effective reagent for brominating the alkyl side chains of heterocyclic compounds.[1] The use of a radical initiator under controlled thermal conditions favors substitution on the methyl group over electrophilic substitution on the electron-deficient pyridine rings.[2]
Experimental Protocol: Benzylic Bromination of 5-methyl-3,3'-bipyridine
This protocol details the conversion of 5-methyl-3,3'-bipyridine to this compound using N-Bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) as a radical initiator.
Materials and Reagents:
-
5-methyl-3,3'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask (three-neck)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Ar or N₂)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-methyl-3,3'-bipyridine (1.0 eq).
-
Add anhydrous acetonitrile (CH₃CN) to dissolve the starting material.
-
Add N-Bromosuccinimide (NBS, 1.1 eq). It is crucial to use freshly recrystallized NBS for best results.
-
Finally, add the radical initiator, Azobisisobutyronitrile (AIBN, 0.1 eq).
-
-
Reaction Execution:
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.
-
Maintain the reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of dichloromethane (CH₂Cl₂).
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
Redissolve the crude residue in dichloromethane (CH₂Cl₂).
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any remaining bromine.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, typically starting with hexanes and gradually increasing the proportion of ethyl acetate, is recommended to isolate the desired product.
-
-
Characterization:
-
Collect the fractions containing the product, as identified by TLC.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield this compound as the final product.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation
The following table summarizes the recommended quantities and conditions for the reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 5-methyl-3,3'-bipyridine | 1.0 eq | Starting material |
| N-Bromosuccinimide (NBS) | 1.1 eq | Brominating agent |
| Azobisisobutyronitrile (AIBN) | 0.1 eq | Radical initiator |
| Solvent | ||
| Anhydrous Acetonitrile | ~0.1 M concentration | A safer alternative to CCl₄.[2] |
| Reaction Conditions | ||
| Temperature | Reflux (~82°C) | To initiate the radical reaction. |
| Time | 2 - 4 hours | Monitor by TLC for completion. |
| Atmosphere | Inert (Argon or N₂) | To prevent side reactions with oxygen. |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 5-(bromomethyl)-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 5-(bromomethyl)-3,3'-bipyridine, a key intermediate in the synthesis of various compounds in drug development and materials science. The following sections detail purification strategies, experimental protocols, and characterization data.
Introduction
This compound is a heterocyclic organic compound whose purity is critical for the successful synthesis of downstream products. The presence of impurities, such as starting materials or byproducts from its synthesis (typically from the radical bromination of 5-methyl-3,3'-bipyridine), can lead to undesired side reactions and lower yields in subsequent steps. The primary methods for the purification of this compound are flash column chromatography and recrystallization.
Purification Techniques
The choice of purification technique depends on the scale of the reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and effective method for purifying this compound on a laboratory scale.[1] It allows for the separation of the desired product from both more polar and less polar impurities. A common stationary phase is silica gel, and the mobile phase is typically a mixture of ethyl acetate and hexanes.[1]
-
Recrystallization: For larger quantities or when the crude product is relatively pure, recrystallization can be an efficient purification method. This technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is adapted from procedures for purifying similar bromomethyl-bipyridine derivatives and is expected to be effective for this compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Ethyl acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Triethylamine (optional, for deactivating silica gel)
-
Glass column for chromatography
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, solvent, and visualization method (e.g., UV lamp)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes. For every 1 gram of crude product, use approximately 25-50 grams of silica gel.
-
Column Packing: Pour the silica gel slurry into the column and allow the solvent to drain until it is just above the silica bed. Gently tap the column to ensure even packing.
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Carefully apply the solution to the top of the silica gel bed.
-
Dry Loading: In a separate flask, dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin elution with a low polarity solvent mixture, such as 10% ethyl acetate in hexanes.
-
Gradually increase the polarity of the mobile phase (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the product. The optimal gradient will depend on the specific impurities and should be determined by preliminary TLC analysis. For a similar compound, 4,4'-bis(chloromethyl)-2,2'-bipyridine, a mobile phase of 60% EtOAc in hexanes was used.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.
-
Product Identification: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Yield Calculation: Weigh the purified product and calculate the percentage yield. For a related synthesis of 5-(bromomethyl)-2,2'-bipyridine, a yield of 25% was reported after purification.[1]
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Determine a suitable solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a potential candidate.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture gently with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Summary of Purification and Characterization Data for Related Bipyridine Compounds
| Compound | Purification Method | Mobile Phase (for Chromatography) | Yield | Analytical Data | Reference |
| 5-(bromomethyl)-2,2'-bipyridine | Flash Chromatography | Ethyl Acetate/Hexanes | 25% | HRMS, NMR (~4.5 ppm for -CH₂Br) | [1] |
| 4,4'-bis(chloromethyl)-2,2'-bipyridine | Flash Chromatography | 60% EtOAc / 40% Hexanes | - | - | |
| 4,4'-bis(chloromethyl)-2,2'-bipyridine | Recrystallization | Ethanol | - | - |
Note: Data for the specific target compound, this compound, is limited in the literature. The data presented is for closely related isomers and can be used as a starting point for methodological development.
Visualization of Workflows
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis of this compound followed by its purification.
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship for Purification Method Selection
The choice between flash chromatography and recrystallization often depends on the initial purity and the scale of the material.
Caption: Decision workflow for selecting a purification method for this compound.
References
Application Notes and Protocols: 5-(bromomethyl)-3,3'-bipyridine in Luminescent Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 5-(bromomethyl)-3,3'-bipyridine as a versatile building block for the development of novel luminescent materials. The protocols outlined below are based on established synthetic methodologies for related bipyridine derivatives and their metal complexes, offering a foundational guide for the creation of new photoactive compounds for applications in sensing, bioimaging, and optoelectronics.
Introduction
Bipyridine-based ligands are fundamental components in the construction of luminescent transition metal complexes, particularly with ruthenium(II) and iridium(III). The 3,3'-bipyridine scaffold offers a distinct coordination geometry compared to the more common 2,2'-bipyridine, influencing the photophysical properties of the resulting metal complexes. The introduction of a reactive bromomethyl group at the 5-position provides a key functional handle for post-synthetic modification, allowing for the covalent attachment of these luminophores to other molecules, materials, or biological targets. This enables the development of targeted photodynamic therapy agents, specific biological probes, and advanced materials for organic light-emitting diodes (OLEDs).
Synthesis of this compound Ligand
The synthesis of this compound can be approached in a two-step process involving the initial synthesis of the methyl-substituted precursor followed by radical bromination.
Protocol 1: Synthesis of 5-methyl-3,3'-bipyridine via Negishi Coupling
This protocol is adapted from established Negishi cross-coupling procedures for the synthesis of methyl-substituted bipyridines.[1]
Materials:
-
3-Bromo-5-methylpyridine
-
3-Pyridylzinc chloride solution
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromo-5-methylpyridine (1.0 eq) in anhydrous THF.
-
Add the 3-pyridylzinc chloride solution (1.2 eq) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 5-methyl-3,3'-bipyridine.
Protocol 2: Bromination of 5-methyl-3,3'-bipyridine
This protocol utilizes N-bromosuccinimide (NBS) for the radical bromination of the methyl group, a common method for benzylic and related C-H bond halogenation.[2][3][4]
Materials:
-
5-methyl-3,3'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-3,3'-bipyridine (1.0 eq) in CCl₄.
-
Add NBS (1.1 eq) and a catalytic amount of AIBN or BPO.
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the radical reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Synthesis of Luminescent Metal Complexes
The synthesized this compound can be used as a ligand to form luminescent complexes with transition metals such as ruthenium(II) and iridium(III).
Protocol 3: Synthesis of a Ruthenium(II) Bipyridine Complex
This protocol is a general procedure for the synthesis of heteroleptic ruthenium(II) complexes.[5][6][7]
Materials:
-
cis-[Ru(bpy)₂(Cl)₂] (bpy = 2,2'-bipyridine)
-
This compound
-
Ethanol/water mixture (e.g., 3:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂(Cl)₂] (1.0 eq) in an ethanol/water mixture.
-
Add this compound (1.1 eq) to the suspension.
-
Heat the mixture to reflux for 4-6 hours, during which the solution should become clear and change color.
-
Cool the solution to room temperature and filter to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt of the complex.
-
Collect the precipitate by vacuum filtration, wash with cold water and diethyl ether.
-
The crude product can be further purified by column chromatography on alumina or silica gel.
Protocol 4: Synthesis of a Cyclometalated Iridium(III) Complex
This is a general protocol for the synthesis of heteroleptic cyclometalated iridium(III) complexes.[8][9][10]
Materials:
-
[Ir(C^N)₂(μ-Cl)]₂ dimer (where C^N is a cyclometalating ligand, e.g., 2-phenylpyridine)
-
This compound
-
Dichloromethane (DCM) and methanol (MeOH)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the [Ir(C^N)₂(μ-Cl)]₂ dimer (1.0 eq) in a mixture of DCM and MeOH.
-
Add this compound (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature or gentle heat for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a minimum amount of methanol and add a saturated aqueous solution of NH₄PF₆ to precipitate the complex.
-
Collect the solid by filtration, wash with water and diethyl ether, and dry under vacuum.
-
Further purification can be achieved by column chromatography or recrystallization.
Data Presentation
The photophysical properties of luminescent materials derived from this compound are expected to be influenced by the metal center, co-ligands, and the local environment. The following tables provide representative, hypothetical data based on known properties of similar bipyridine complexes to guide researchers in their characterization efforts.
Table 1: Representative Photophysical Properties of a Ruthenium(II) Complex
| Complex | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |
| --INVALID-LINK--₂ in CH₃CN (Hypothetical) | 455 (15,000) | 615 | 0.05 | 0.8 |
Table 2: Representative Photophysical Properties of an Iridium(III) Complex
| Complex | λabs (nm) (ε, M-1cm-1) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ, μs) |
| --INVALID-LINK-- in CH₂Cl₂ (Hypothetical) | 380 (20,000), 470 (sh) | 590 | 0.40 | 1.5 |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for luminescent metal complexes.
Luminescence Mechanism
Caption: Jablonski diagram illustrating the phosphorescence mechanism.
Application Pathway
Caption: Logical flow from ligand to final application.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarworks.uark.edu [scholarworks.uark.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cyclometalated Iridium(III) Complexes Containing 4,4'-π-Conjugated 2,2'-Bipyridine Derivatives as the Ancillary Ligands: Synthesis, Photophysics, and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(bromomethyl)-3,3'-bipyridine
Welcome to the technical support center for the synthesis of 5-(bromomethyl)-3,3'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: the synthesis of the precursor 5-methyl-3,3'-bipyridine, followed by the radical bromination of the methyl group.
Synthesis of 5-methyl-3,3'-bipyridine (Precursor)
The synthesis of 5-methyl-3,3'-bipyridine is generally achieved through metal-catalyzed cross-coupling reactions.
Q1: I am having trouble with the cross-coupling reaction to form 5-methyl-3,3'-bipyridine. What are the common issues?
A1: Low yields and the formation of homo-coupling byproducts are common challenges in pyridine cross-coupling reactions. Here are some troubleshooting tips:
-
Catalyst Choice: The choice of palladium or nickel catalyst and the corresponding ligand is crucial. For Suzuki coupling, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often used. For Negishi coupling, Pd(PPh₃)₄ is a common choice. The catalyst and ligand system may need to be optimized for your specific substrates.
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions, as organometallic intermediates are sensitive to moisture and oxygen. Degas your solvents and use Schlenk techniques or a glovebox. The reaction temperature and time should also be optimized.
-
Base Selection (for Suzuki Coupling): The choice and strength of the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome. A stronger base may be required for less reactive substrates.
-
Purity of Starting Materials: Ensure the purity of your starting materials (e.g., 3-bromopyridine and 5-methyl-3-pyridylboronic acid or the corresponding organozinc reagent). Impurities can poison the catalyst.
Radical Bromination of 5-methyl-3,3'-bipyridine
The conversion of 5-methyl-3,3'-bipyridine to this compound is typically carried out using N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Q2: My bromination reaction is giving a low yield of the desired mono-brominated product. What can I do?
A2: Low yields are often due to incomplete reaction or the formation of side products. Consider the following:
-
Stoichiometry of NBS: Carefully control the amount of NBS. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess will promote the formation of the di-brominated byproduct, 5-(dibromomethyl)-3,3'-bipyridine.
-
Radical Initiator: Ensure your radical initiator (AIBN or BPO) is fresh and active. The amount of initiator may need to be optimized (typically 0.1-0.2 equivalents).
-
Reaction Temperature: The reaction should be run at a temperature where the initiator decomposes at a suitable rate. For AIBN, this is typically around 70-80 °C in solvents like carbon tetrachloride or chlorobenzene.
-
Solvent Choice: The solvent can have a significant impact. Non-polar solvents are generally preferred for radical brominations. While carbon tetrachloride is traditionally used, safer alternatives like chlorobenzene or acetonitrile can be employed. The solubility of the starting material should also be considered.
Q3: I am observing the formation of multiple products in my reaction mixture, including the starting material and a di-brominated byproduct. How can I improve the selectivity?
A3: Improving selectivity for the mono-brominated product is a key challenge.
-
Slow Addition of NBS: Adding NBS portion-wise over the course of the reaction can help maintain a low concentration of the brominating agent, which can favor mono-bromination.
-
Monitoring the Reaction: Closely monitor the reaction progress using techniques like TLC or GC-MS. Stop the reaction once the starting material is consumed to a significant extent but before a large amount of the di-brominated product is formed.
-
Photochemical Initiation: Using light (e.g., a tungsten lamp) to initiate the reaction can sometimes provide better control and selectivity compared to chemical initiators.
Q4: The purification of this compound is proving difficult. What is the best method?
A4: Purification can be challenging due to the similar polarities of the starting material, the desired product, and the di-brominated byproduct.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for purification. A carefully selected solvent system is required to achieve good separation. A gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for obtaining highly pure product. This may require some experimentation with different solvents and solvent mixtures.
Frequently Asked Questions (FAQs)
Q5: What is the typical starting material for the synthesis of this compound?
A5: The most common starting material is 5-methyl-3,3'-bipyridine.
Q6: What are the key reagents for the bromination step?
A6: The key reagents are a brominating agent, typically N-bromosuccinimide (NBS), and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
Q7: What are the major side products in the bromination reaction?
A7: The main side products are unreacted 5-methyl-3,3'-bipyridine and the over-brominated product, 5-(dibromomethyl)-3,3'-bipyridine.
Q8: How can I confirm the identity and purity of my final product?
A8: The identity and purity of this compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and check for the presence of impurities. The characteristic signal for the -CH₂Br protons in ¹H NMR is a key indicator of product formation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is an indicator of high purity.
Data Presentation
Table 1: Typical Reaction Parameters for the Bromination of 5-methyl-3,3'-bipyridine
| Parameter | Recommended Value | Troubleshooting Considerations |
| Starting Material | 5-methyl-3,3'-bipyridine | Ensure high purity. |
| Brominating Agent | N-Bromosuccinimide (NBS) | Use 1.0-1.2 equivalents. A large excess leads to di-bromination. |
| Radical Initiator | AIBN or BPO | Use 0.1-0.2 equivalents. Ensure the initiator is fresh. |
| Solvent | Carbon Tetrachloride (CCl₄) or Chlorobenzene | Ensure the solvent is anhydrous. |
| Temperature | 70-80 °C (for AIBN) | Maintain a consistent temperature for optimal initiator decomposition. |
| Reaction Time | 2-6 hours | Monitor by TLC or GC-MS to determine the optimal endpoint. |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3,3'-bipyridine (Illustrative Suzuki Coupling)
This is an illustrative protocol and may require optimization for specific substrates.
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromopyridine (1.0 eq), 5-methyl-3-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a degassed solvent mixture, for example, a 3:1 mixture of toluene and water.
-
Heat the reaction mixture to reflux (typically around 100-110 °C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-methyl-3,3'-bipyridine.
Protocol 2: Synthesis of this compound (Radical Bromination)
-
Dissolve 5-methyl-3,3'-bipyridine (1.0 eq) in a dry, non-polar solvent (e.g., carbon tetrachloride or chlorobenzene) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (around 77 °C for CCl₄) and maintain the temperature for 2-6 hours. It is advisable to use a light source (e.g., a 250W tungsten lamp) to facilitate the initiation.
-
Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material and the formation of the product.
-
Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Visualizations
"avoiding polybromination in the synthesis of 5-(bromomethyl)-3,3'-bipyridine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(bromomethyl)-3,3'-bipyridine, with a specific focus on preventing polybromination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is producing a significant amount of dibrominated and other polybrominated side products. How can I improve the selectivity for monobromination?
A1: The formation of di- and polybrominated products is a common challenge in the radical bromination of benzylic positions.[1] Several factors can be optimized to favor monobromination:
-
Stoichiometry of the Brominating Agent: Carefully control the molar ratio of the brominating agent, typically N-Bromosuccinimide (NBS), to the starting material, 5-methyl-3,3'-bipyridine. Using a stoichiometric amount (1.0 to 1.1 equivalents) of NBS is crucial. Excess NBS will significantly increase the likelihood of polybromination.[2]
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity. While radical brominations are often initiated by heat, excessive temperatures can lead to less selective reactions.
-
Slow Addition of Reagents: Adding the brominating agent portion-wise or as a solution over an extended period can help maintain a low concentration of the bromine radical in the reaction mixture, thereby favoring monobromination.
-
Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.[1] While carbon tetrachloride (CCl₄) is traditionally used for Wohl-Ziegler reactions, its use is often discouraged due to toxicity.[3][4] Alternative non-polar solvents should be considered and optimized.
Q2: What is the recommended brominating agent for this synthesis, and why?
A2: N-Bromosuccinimide (NBS) is the most commonly used and recommended brominating agent for the selective bromination of benzylic methyl groups, such as in 5-methyl-3,3'-bipyridine.[3][4] This is due to its ability to provide a low, constant concentration of bromine radicals, which is essential for the Wohl-Ziegler reaction.[3][4] This controlled release of bromine radicals helps to minimize competitive side reactions, including addition to aromatic rings and polybromination. Other brominating agents like elemental bromine can be less selective and lead to a higher degree of side product formation.[4]
Q3: My reaction is not proceeding to completion, or the yield of the desired product is very low. What are the potential causes and solutions?
A3: Low conversion or yield can be attributed to several factors:
-
Inefficient Radical Initiation: The radical chain reaction must be effectively initiated. Ensure that the radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh and used in an appropriate catalytic amount (typically 1-5 mol%). The reaction mixture should be heated to a temperature suitable for the decomposition of the chosen initiator. Alternatively, photo-initiation using a UV lamp can be employed.[3][4]
-
Presence of Inhibitors: Radical reactions are sensitive to inhibitors. Ensure all glassware is thoroughly cleaned and dried, and that solvents are of appropriate purity and free from radical scavengers like oxygen. Degassing the solvent and maintaining an inert atmosphere (e.g., with nitrogen or argon) throughout the reaction is highly recommended.
-
Purity of NBS: Impure NBS can lead to unreliable results.[5] It is advisable to use freshly recrystallized NBS for consistent outcomes. Pure NBS is a white solid; a yellow or brownish color indicates the presence of bromine, which can affect the reaction.[3]
Q4: How can I effectively purify the desired this compound from the reaction mixture, especially from the dibrominated byproduct?
A4: Purification can be challenging due to the similar polarities of the mono- and di-brominated products.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for separation. A carefully selected eluent system with a gradient of increasing polarity is often necessary to achieve good separation. For instance, a hexane/ethyl acetate or dichloromethane/methanol gradient can be effective.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be an effective method for purifying the monobrominated product, as it is often less soluble than the dibrominated byproduct.
Quantitative Data Summary
The following table summarizes key reaction parameters that can be optimized to favor the monobromination of 5-methyl-3,3'-bipyridine.
| Parameter | Recommended Range | Rationale |
| NBS (equivalents) | 1.0 - 1.1 | Minimizes polybromination by limiting the amount of available bromine radical.[2] |
| Radical Initiator (mol%) | 1 - 5 | Catalytic amount sufficient to initiate the radical chain reaction without excessive side reactions. |
| Temperature (°C) | 60 - 80 (for AIBN in CCl₄) | Should be optimized based on the solvent and initiator used to ensure controlled radical formation. |
| Reaction Time (hours) | 2 - 24 | Monitor by TLC or GC/MS to determine the point of maximum monobromination and minimum polybromination. |
Experimental Protocols
Protocol 1: Selective Monobromination of 5-methyl-3,3'-bipyridine using NBS and AIBN
This protocol details a standard procedure for the selective monobromination of the methyl group on 5-methyl-3,3'-bipyridine.
-
Preparation:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3,3'-bipyridine (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or chlorobenzene).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
-
Reaction Setup:
-
Add N-Bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.02 eq) to the flask.
-
Maintain the inert atmosphere and heat the reaction mixture to reflux (the temperature will depend on the solvent used).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
-
Work-up:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound.
-
Visualizations
The following diagrams illustrate the key experimental workflow and the logical relationship in troubleshooting polybromination.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for avoiding polybromination.
References
- 1. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 2. DE69818091T2 - PROCESS FOR THE PREPARATION OF DERIVATIVES OF BROMMETHYL-BIPHENYL COMPOUNDS - Google Patents [patents.google.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. daneshyari.com [daneshyari.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
"optimizing reaction conditions for the synthesis of 5-(bromomethyl)-3,3'-bipyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(bromomethyl)-3,3'-bipyridine. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Synthesis of the Precursor: 5-methyl-3,3'-bipyridine
Q1: I am having trouble with the initial cross-coupling reaction to form 5-methyl-3,3'-bipyridine. What are the common pitfalls?
A1: The synthesis of the bipyridine core is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling. Common issues include low yield, formation of homocoupled byproducts, and catalyst deactivation.
-
Low Yield:
-
Inactive Catalyst: Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Catalyst activity can diminish over time, especially with exposure to air.
-
Inefficient Ligand: For Suzuki couplings, the choice of phosphine ligand can be critical. If you are experiencing low yields with a standard ligand, consider screening other ligands (e.g., SPhos, XPhos) that are known to be effective for heteroaryl couplings.
-
Improper Base: The choice and quality of the base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) in Suzuki couplings are crucial. Ensure the base is finely powdered and anhydrous. For sensitive substrates, a weaker base or different solvent system might be necessary.
-
Purity of Reagents: Ensure your starting materials (e.g., 3-bromopyridine, 5-methyl-3-pyridylboronic acid, or the corresponding organozinc reagent for Negishi coupling) are pure. Impurities can interfere with the catalytic cycle.
-
-
Homocoupling Byproducts:
-
Oxygen Contamination: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
-
Incorrect Stoichiometry: A slight excess of the boronic acid or organozinc reagent (e.g., 1.1-1.2 equivalents) can help to drive the reaction to completion and minimize homocoupling of the halide partner.
-
-
Catalyst Deactivation:
-
High Temperatures: While heat is often required, excessive temperatures can lead to catalyst decomposition. Optimize the reaction temperature for your specific substrate and catalyst system.
-
Coordinating Solvents: Pyridine nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalysis. While solvents like DMF and THF are common, their purity is paramount.
-
Q2: How can I monitor the progress of the cross-coupling reaction?
A2: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective methods for monitoring the reaction. A co-spot of your starting materials and the reaction mixture on the TLC plate will help you track the consumption of the limiting reagent. LC-MS can confirm the formation of the desired product by its mass.
Bromination of 5-methyl-3,3'-bipyridine
Q3: My radical bromination of 5-methyl-3,3'-bipyridine is giving a low yield of the desired this compound. What could be the issue?
A3: Low yields in radical bromination with N-bromosuccinimide (NBS) are often due to issues with initiation, reagent quality, or side reactions.
-
Inefficient Radical Initiation:
-
Initiator Quality: Ensure your radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is fresh. These compounds can decompose over time.
-
Insufficient Light/Heat: If using photochemical initiation, ensure your light source is of the appropriate wavelength and intensity. For thermal initiation, maintain a consistent and adequate temperature (typically the reflux temperature of the solvent).
-
-
Reagent Quality and Stoichiometry:
-
NBS Purity: It is often recommended to recrystallize NBS before use, as impurities can affect the reaction.
-
Stoichiometry: While a slight excess of NBS (e.g., 1.1 equivalents) is often used, a large excess can lead to over-bromination.
-
-
Side Reactions:
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Ring Bromination: The pyridine rings can undergo electrophilic aromatic substitution, especially if HBr is allowed to build up in the reaction mixture. This can be minimized by using a non-polar solvent like carbon tetrachloride (CCl₄) or by adding a radical scavenger that does not interfere with the desired reaction.
-
Hydrolysis of Product: The bromomethyl group is susceptible to hydrolysis. Ensure you are using anhydrous solvents and conditions.
-
Q4: I am observing multiple spots on my TLC after the bromination reaction. What are the likely byproducts?
A4: Besides the starting material and the desired monobrominated product, you may be observing:
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5-(Dibromomethyl)-3,3'-bipyridine: This is a common byproduct if an excess of NBS is used or if the reaction is run for too long.
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Ring-Brominated Isomers: Electrophilic bromination of the pyridine rings can occur, leading to constitutional isomers.
-
5-(Hydroxymethyl)-3,3'-bipyridine: This can form if there is water present in the reaction mixture, leading to the hydrolysis of the product.
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Succinimide: This is a byproduct of the reaction with NBS and is typically water-soluble, allowing for its removal during aqueous workup.
Q5: How can I purify the final product, this compound?
A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is usually effective. It is important to note that bromomethyl-bipyridines can be somewhat unstable on silica gel, so it is advisable to perform the chromatography quickly and to use a well-deactivated silica gel if necessary. Recrystallization from a suitable solvent system can also be an effective purification method.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound and its precursors, based on analogous syntheses of substituted bipyridines.
| Step | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Synthesis of Precursor | ||||||
| Suzuki Coupling | 3-Bromopyridine, 5-Methyl-3-pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DMF/H₂O | 90-100 | 12-24 | 60-85 |
| Negishi Coupling | 3-Bromopyridine, (5-Methyl-3-pyridyl)zinc chloride | Pd(PPh₃)₄ | THF | 65-70 | 12-18 | 70-90 |
| Bromination | ||||||
| Radical Bromination | 5-Methyl-3,3'-bipyridine | NBS, AIBN (or BPO) | CCl₄ | 77 (reflux) | 2-6 | 50-75 |
| Alternative Halogenation | ||||||
| Hydroxymethylation (Reduction) | Methyl 5'-methyl-3,3'-bipyridine-5-carboxylate | LiAlH₄ or NaBH₄ | THF or EtOH | 0 to RT | 1-4 | 85-95 |
| Conversion to Bromide | 5-(Hydroxymethyl)-3,3'-bipyridine | PBr₃ or CBr₄/PPh₃ | CH₂Cl₂ or THF | 0 to RT | 2-8 | 75-90 |
Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3,3'-bipyridine via Suzuki Coupling
-
To a flame-dried round-bottom flask, add 3-bromopyridine (1.0 eq), 5-methyl-3-pyridylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
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Evacuate and backfill the flask with argon three times.
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Add degassed DMF and water (typically a 4:1 to 5:1 ratio).
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Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours under argon.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Radical Bromination
-
To a round-bottom flask, add 5-methyl-3,3'-bipyridine (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq).
-
Add anhydrous carbon tetrachloride (CCl₄).
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Add a catalytic amount of azobisisobutyronitrile (AIBN, ~0.1 eq).
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Reflux the mixture at approximately 77 °C for 2-6 hours. The reaction can also be initiated photochemically with a UV lamp at room temperature.
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Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the bromination step.
Technical Support Center: Functionalization of 5-(bromomethyl)-3,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the functionalization of 5-(bromomethyl)-3,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site on this compound for functionalization?
The primary reactive site for functionalization is the carbon atom of the bromomethyl group (-CH₂Br). This benzylic bromide is an excellent electrophile and readily undergoes nucleophilic substitution (Sₙ2) reactions.[1]
Q2: What are the most common side reactions to expect during the functionalization of this compound?
The most common side reactions include:
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N-alkylation: The lone pairs of electrons on the pyridine nitrogen atoms are nucleophilic and can react with the bromomethyl group of another molecule to form a pyridinium salt.[2][3]
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Hydrolysis: In the presence of water or hydroxide, the bromomethyl group can be hydrolyzed to a hydroxymethyl group (-CH₂OH).
-
Over-alkylation: If the nucleophile has multiple reactive sites, or if the stoichiometry is not carefully controlled, multiple bipyridine units may react with a single nucleophile.
-
Reactions involving impurities: The synthesis of substituted bipyridines can be complex, and impurities in the starting material may lead to unexpected side products.[4]
Q3: How can I minimize the N-alkylation side reaction?
Minimizing N-alkylation is crucial for a successful reaction. Strategies include:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) if a base is required to deprotonate your nucleophile. Avoid using excess of a nucleophilic amine as the base.
-
Temperature Control: Running the reaction at lower temperatures can favor the desired Sₙ2 reaction over the competing N-alkylation.
-
Order of Addition: Slowly adding the this compound to a solution of the deprotonated nucleophile can help to keep the concentration of the electrophile low, thus minimizing self-reaction.
Q4: What solvents are recommended for the functionalization of this compound?
The choice of solvent is critical and depends on the nucleophile.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often suitable for Sₙ2 reactions.
-
Solvent Polarity: Be aware that highly polar solvents may favor the formation of N-alkylated products in some cases.[5] It is advisable to perform small-scale test reactions to determine the optimal solvent for your specific transformation.
Troubleshooting Guides
Problem 1: Low yield of the desired product and a significant amount of a water-soluble, polar side product.
| Possible Cause | Suggested Solution |
| N-alkylation Side Reaction: The pyridine nitrogen of one molecule attacks the bromomethyl group of another, forming a quaternary pyridinium salt. This is a common issue, especially with basic nucleophiles.[2][6] | 1. Optimize the base: If your reaction requires a base, switch to a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine, proton sponge). 2. Control stoichiometry: Use a slight excess of the nucleophile relative to the this compound. 3. Lower the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to favor the desired Sₙ2 pathway. 4. Slow addition: Add the this compound solution dropwise to the nucleophile solution. |
| Hydrolysis of the Starting Material: The bromomethyl group has reacted with trace amounts of water in the solvent or reagents to form 5-(hydroxymethyl)-3,3'-bipyridine. | 1. Use anhydrous conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Use dry solvents: Use freshly distilled or commercially available anhydrous solvents. |
Problem 2: The formation of multiple products that are difficult to separate by column chromatography.
| Possible Cause | Suggested Solution |
| Over-alkylation of the Nucleophile: If the nucleophile has more than one reactive site (e.g., a primary amine), it can react with two molecules of this compound. | 1. Adjust stoichiometry: Use a larger excess of the nucleophile to favor mono-substitution. 2. Protecting groups: If applicable, protect one of the nucleophilic sites on your reactant before the reaction. |
| Impure Starting Material: The this compound may contain isomeric or other impurities from its synthesis. | 1. Verify starting material purity: Analyze the starting material by ¹H NMR, ¹³C NMR, and LC-MS before use. 2. Purify the starting material: If necessary, purify the this compound by recrystallization or column chromatography. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine:
-
Under an inert atmosphere, dissolve the amine nucleophile (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF).
-
If the amine is a salt, add a non-nucleophilic base (1.5 equivalents, e.g., K₂CO₃ or DIPEA) and stir for 30 minutes.
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Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent.
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Slowly add the this compound solution to the stirred amine solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Desired Sₙ2 reaction vs. N-alkylation side reaction.
Caption: Troubleshooting workflow for functionalization reactions.
References
- 1. Design, Synthesis, and Biological Activity of 5′-Phenyl-1,2,5,6-tetrahydro-3,3′-bipyridine Analogues as Potential Antagonists of Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 6. Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-(bromomethyl)-3,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-(bromomethyl)-3,3'-bipyridine synthesis. The synthesis is typically a two-step process: the formation of the 5-methyl-3,3'-bipyridine backbone, followed by the radical bromination of the methyl group.
I. Synthesis of 5-methyl-3,3'-bipyridine (Precursor)
The synthesis of the 5-methyl-3,3'-bipyridine precursor is commonly achieved through cross-coupling reactions. The most prevalent methods are the Suzuki, Negishi, and Ullmann couplings. Each method has its own set of challenges that can affect the yield and purity of the product.
Frequently Asked Questions (FAQs) - Precursor Synthesis
Q1: Which cross-coupling reaction is best for synthesizing 5-methyl-3,3'-bipyridine?
A1: The choice of coupling reaction often depends on the availability of starting materials, catalyst systems, and tolerance to functional groups.
-
Suzuki Coupling: Generally offers good functional group tolerance and uses readily available and stable boronic acids. However, catalyst inhibition by the bipyridine product can be an issue.
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Negishi Coupling: Known for high yields and mild reaction conditions.[1] However, it requires the preparation of organozinc reagents, which are sensitive to air and moisture.[2]
-
Ullmann Coupling: A classical method for symmetric biaryls, but can require harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[3] Modern modifications have made it more versatile.[4]
Q2: What are the common causes of low yield in the Suzuki coupling for this synthesis?
A2: Low yields in Suzuki couplings of pyridine derivatives can stem from several factors:
-
Catalyst deactivation: The nitrogen atoms in the bipyridine product can coordinate to the palladium catalyst, inhibiting its activity.[5]
-
Protodeboronation: The boronic acid starting material can be hydrolyzed back to the corresponding arene, especially under harsh basic conditions or prolonged reaction times.
-
Poor solubility of reagents: The inorganic base (e.g., K₃PO₄) may have low solubility in the reaction solvent, leading to inefficient reaction. The addition of water as a co-solvent can sometimes help.
-
Presence of oxygen: Inadequate degassing of the reaction mixture can lead to oxidation of the palladium catalyst and homocoupling of the boronic acid.
Q3: My Negishi coupling reaction stalls before completion. What could be the reason?
A3: Stalling in Negishi couplings is a common issue.[6] Potential causes include:
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Catalyst deactivation: Similar to Suzuki coupling, the bipyridine product or even the starting materials (if they contain coordinating groups like tertiary amines) can poison the palladium catalyst.[6]
-
Moisture or air sensitivity: Organozinc reagents are highly sensitive to moisture and air. Incomplete exclusion of air and water can lead to the decomposition of the organozinc reagent.[2]
-
Formation of inactive catalyst species: The reaction mixture turning black may indicate the formation of palladium black, an inactive form of the catalyst.[6]
Troubleshooting Guide - Precursor Synthesis
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation (Suzuki Coupling) | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Poor quality boronic acid | Use freshly prepared or high-purity boronic acid/ester. Consider converting the boronic acid to a more stable derivative like a pinacol ester. | |
| Inefficient base | Use a finely ground, anhydrous base (e.g., K₃PO₄). Consider adding a small amount of water to aid solubility and facilitate transmetalation. | |
| Oxygen contamination | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (e.g., argon or nitrogen). | |
| Reaction stalls (Negishi Coupling) | Catalyst deactivation by product/starting material | Increase catalyst loading. Consider slow addition of the catalyst over the course of the reaction. Screen different ligands that are less prone to product inhibition. |
| Decomposition of organozinc reagent | Ensure strictly anhydrous and anaerobic conditions. Prepare the organozinc reagent fresh before use. | |
| Homocoupling of starting materials | This can be a side reaction. Optimizing the stoichiometry of the reactants and the reaction temperature may help minimize it.[2] | |
| Difficulty in purification | Contamination with starting materials | Optimize the reaction to go to completion. Use column chromatography with a suitable solvent system for purification. |
| Presence of homocoupled byproducts | Adjusting the stoichiometry and reaction conditions can minimize byproduct formation. Purification may require careful chromatography or recrystallization. |
Experimental Workflow: Suzuki Coupling for 5-methyl-3,3'-bipyridine
II. Radical Bromination of 5-methyl-3,3'-bipyridine
The second step involves the benzylic bromination of the methyl group of 5-methyl-3,3'-bipyridine, typically using N-bromosuccinimide (NBS) and a radical initiator. Achieving high selectivity for the mono-brominated product is the primary challenge.
Frequently Asked Questions (FAQs) - Radical Bromination
Q1: What are the most common side products in the NBS bromination of 5-methyl-3,3'-bipyridine?
A1: The main side products are:
-
5-(Dibromomethyl)-3,3'-bipyridine: This is due to over-bromination of the desired product. The benzylic protons of the bromomethyl group are also susceptible to radical abstraction and subsequent bromination.
-
Ring-brominated products: Although less common under radical conditions, electrophilic bromination on the electron-rich pyridine rings can occur, especially if HBr is allowed to accumulate.[7]
-
5-(Hydroxymethyl)-3,3'-bipyridine: This can form if there is residual water in the reaction mixture, leading to hydrolysis of the product.
Q2: How can I minimize the formation of the dibrominated byproduct?
A2: To minimize dibromination:
-
Control the stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of NBS.
-
Slow addition of NBS: Adding NBS portion-wise or as a solution over time can help maintain a low concentration of the brominating species, favoring mono-bromination.
-
Monitor the reaction closely: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.
Q3: What is the role of the radical initiator and which one should I use?
A3: The radical initiator is crucial for starting the radical chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The choice can influence the reaction rate and selectivity. AIBN is often preferred as it is less prone to inducing side reactions compared to BPO. The initiator is typically used in catalytic amounts (1-5 mol%).
Troubleshooting Guide - Radical Bromination
| Problem | Potential Cause | Suggested Solution |
| Low conversion of starting material | Inactive or insufficient radical initiator | Use a fresh batch of initiator. Increase the amount of initiator slightly. Ensure the reaction temperature is appropriate for the chosen initiator's decomposition rate. |
| Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS. | |
| Formation of significant amounts of dibrominated product | Excess NBS or prolonged reaction time | Use a controlled amount of NBS (1.0-1.2 eq.). Add NBS portion-wise. Stop the reaction once the starting material is consumed. |
| High reaction temperature | Lowering the reaction temperature might improve selectivity, though it may require a longer reaction time. | |
| Presence of ring-brominated byproducts | Accumulation of HBr promoting electrophilic bromination | Perform the reaction in a non-polar solvent. Consider adding a radical scavenger that does not interfere with the desired reaction. |
| Product hydrolysis to the alcohol | Presence of water in the reaction mixture | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Difficulty in purifying the product | Similar polarity of product and byproducts | Careful column chromatography is often required. A gradient elution might be necessary to separate the mono- and di-brominated products. Recrystallization can also be an effective purification method if a suitable solvent is found. |
Quantitative Data Summary: Benzylic Bromination Conditions
| Parameter | Condition A | Condition B | Condition C |
| Solvent | Carbon Tetrachloride (CCl₄) | Acetonitrile (CH₃CN) | Dichloromethane (CH₂Cl₂) |
| Initiator | Benzoyl Peroxide (BPO) | Azobisisobutyronitrile (AIBN) | UV light (photochemical) |
| NBS (eq.) | 1.1 | 1.05 | 1.1 |
| Temperature | Reflux | Reflux | Room Temperature |
| Typical Yield (Mono-bromo) | Moderate to Good | Good to High | Variable, can be high |
| Key Consideration | CCl₄ is toxic and environmentally harmful. | Can favor ionic side reactions if not strictly anhydrous. | Requires specialized photochemical equipment. |
Note: The optimal conditions for 5-methyl-3,3'-bipyridine may require specific optimization.
Logical Diagram: Side Product Formation in Bromination
III. Detailed Experimental Protocols
Protocol 1: Synthesis of 5-methyl-3,3'-bipyridine via Suzuki Coupling
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 3-bromo-5-methylpyridine (1.0 eq.), pyridine-3-boronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of this compound via Radical Bromination
-
Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 5-methyl-3,3'-bipyridine (1.0 eq.) in an anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).
-
Reagent Addition: Add N-bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 2-5 mol%).
-
Reaction: Heat the mixture to reflux. The reaction can also be initiated by UV irradiation. Monitor the reaction closely by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
"stability issues of 5-(bromomethyl)-3,3'-bipyridine during storage"
This technical support center provides guidance on the common stability issues of 5-(bromomethyl)-3,3'-bipyridine encountered during storage. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist researchers, scientists, and drug development professionals in ensuring the integrity of their experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise during the storage and handling of this compound.
Problem: Discoloration of the compound (e.g., turning yellow or brown).
-
Possible Cause: This may indicate degradation of the compound, potentially due to oxidation or exposure to light. Compounds with similar structures, such as 2,6-bis(bromomethyl)pyridine, are known to be sensitive to air.
-
Solution:
-
Visually inspect the material upon receipt and before each use.
-
If discoloration is observed, it is recommended to assess the purity of the compound using an appropriate analytical method (e.g., HPLC, NMR) before proceeding with your experiment.
-
To prevent future degradation, store the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
-
Problem: Inconsistent or unexpected experimental results.
-
Possible Cause: This could be a result of using a degraded starting material. The bromomethyl group is susceptible to hydrolysis, which would lead to the formation of hydroxymethyl or other byproducts, altering the compound's reactivity.
-
Solution:
-
Verify the purity of your this compound sample.
-
If you suspect degradation, purify the material if possible (e.g., by recrystallization or chromatography) and re-characterize it.
-
Always use a fresh, properly stored sample for critical experiments.
-
Problem: Poor solubility of the compound compared to previous batches.
-
Possible Cause: The formation of insoluble polymeric byproducts due to self-reaction or degradation could lead to decreased solubility.
-
Solution:
-
Attempt to dissolve a small sample in a trusted solvent to check for insolubles.
-
If insolubles are present, filtration may be necessary. However, this does not address the underlying purity issue.
-
Consider the possibility of polymerization and handle the compound in a way that minimizes this risk (e.g., storing in a dilute solution at low temperature for short periods if necessary for your workflow, though dry storage is generally recommended).
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Based on data for structurally similar bromomethyl-bipyridine compounds, the following storage conditions are recommended to ensure stability:
| Parameter | Recommendation | Rationale |
| Temperature | 2°C - 8°C[1] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (e.g., Nitrogen, Argon)[1] | To prevent oxidation. Some related compounds are known to be air-sensitive[2][3]. |
| Light | Protect from light | To prevent photodecomposition. |
| Moisture | Store in a dry environment | The bromomethyl group is susceptible to hydrolysis. |
Q2: What are the potential degradation pathways for this compound during storage?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure, the following pathways are plausible:
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Hydrolysis: The bromomethyl group can react with moisture to form the corresponding hydroxymethyl derivative.
-
Oxidation: The pyridine rings and the bromomethyl group can be susceptible to oxidation, especially if exposed to air, leading to the formation of N-oxides or other oxidized species.
-
Polymerization: Intermolecular reactions between molecules, particularly at elevated temperatures, could lead to the formation of oligomers or polymers.
-
Photodecomposition: Exposure to light, especially UV light, can induce degradation.
The following diagram illustrates a potential degradation pathway due to hydrolysis:
Caption: Potential hydrolysis degradation pathway.
Q3: How can I assess the stability of my this compound sample?
A stability study can be performed to assess the integrity of your compound over time. A general protocol is provided below.
Experimental Protocol: Stability Assessment of this compound
This protocol is based on the principles of photostability testing outlined by the International Council for Harmonisation (ICH) and general best practices for chemical stability assessment.
Objective: To evaluate the stability of this compound under various storage conditions.
Materials:
-
This compound sample
-
Vials (clear and amber glass)
-
Inert gas (Nitrogen or Argon)
-
Controlled environment chambers (e.g., refrigerator at 2-8°C, room temperature chamber, photostability chamber)
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, ¹H NMR)
Experimental Workflow:
Caption: General workflow for stability assessment.
Procedure:
-
Initial Analysis (Time = 0):
-
Take an initial sample of the this compound.
-
Analyze its purity and characterize it using HPLC-UV (to determine the percentage of the main peak), LC-MS (to identify potential impurities), and ¹H NMR (to confirm the structure). This will serve as your baseline.
-
-
Sample Preparation and Storage:
-
Aliquot the compound into several vials to avoid repeated opening and closing of the main stock.
-
Prepare sets of samples for each storage condition to be tested:
-
Recommended: 2-8°C, under inert gas, protected from light (in amber vials).
-
Room Temperature: Ambient temperature, under inert gas, protected from light.
-
Exposure to Air: 2-8°C, in a loosely capped clear vial, protected from light.
-
Photostability: In a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[4].
-
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Analyze the samples using the same analytical methods as in the initial analysis.
-
-
Data Analysis:
-
Compare the purity (e.g., HPLC peak area percentage) of the stored samples to the initial sample.
-
Identify any new peaks in the chromatograms and attempt to characterize them using LC-MS.
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Examine the NMR spectra for any changes in chemical shifts or the appearance of new signals that would indicate degradation.
-
Data Presentation:
The results can be summarized in a table for easy comparison:
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance of New Impurities (LC-MS) | Observations |
| Initial (T=0) | 0 | 99.5 | None | White solid |
| 2-8°C, Inert, Dark | 1 Month | |||
| 3 Months | ||||
| Room Temp, Inert, Dark | 1 Month | |||
| 3 Months | ||||
| 2-8°C, Air, Dark | 1 Month | |||
| 3 Months | ||||
| Photostability Chamber | End of Exposure |
By following these guidelines, researchers can ensure the quality and reliability of their this compound starting material, leading to more accurate and reproducible experimental outcomes.
References
"troubleshooting purification of 5-(bromomethyl)-3,3'-bipyridine by chromatography"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(bromomethyl)-3,3'-bipyridine by chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic purification of this compound in a question-and-answer format.
Issue 1: The compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
-
Question: My product, this compound, is showing a very low Rf value (close to 0) on the silica gel TLC plate, even when I use a high percentage of ethyl acetate in hexane as the mobile phase. What could be the problem and how can I fix it?
-
Answer: This issue, known as "streaking" or strong retention, is common for pyridine-containing compounds on standard silica gel due to the acidic nature of the silica. The basic nitrogen atoms in the bipyridine rings can interact strongly with the acidic silanol groups on the silica surface, leading to poor elution.
Solutions:
-
Deactivate the Silica Gel: Before preparing your column, and when preparing your TLC mobile phase, add a small amount of triethylamine (Et3N), typically 0.5-2%, to your solvent system. This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your compound and allowing for better elution.
-
Use a More Polar Solvent System: If deactivation is not sufficient, you may need to introduce a more polar solvent. A small amount of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate can significantly increase the eluting power of the mobile phase. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. Be aware that using more than 10% methanol with silica gel is generally not recommended as it can start to dissolve the stationary phase.
-
Consider an Alternative Stationary Phase: If the issue persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic compounds. Another option is to use an amine-bonded silica phase.
-
Issue 2: The purified fractions show the presence of both the product and the starting material (5-methyl-3,3'-bipyridine).
-
Question: After running a column, my NMR analysis of the collected fractions indicates a mixture of this compound and the unreacted starting material, 5-methyl-3,3'-bipyridine. How can I improve the separation?
-
Answer: Co-elution of the product and starting material suggests that the chosen solvent system is too polar, causing the compounds to travel through the column too quickly and without adequate separation.
Solutions:
-
Optimize the Solvent System: The key is to find a solvent system where the Rf values of your product and the starting material are sufficiently different. The ideal Rf for the product in flash chromatography is around 0.25-0.35. Test various ratios of a less polar solvent system, such as ethyl acetate in hexanes. Start with a low concentration of ethyl acetate (e.g., 10-20%) and gradually increase it while monitoring the separation on a TLC plate.
-
Run a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), a gradient elution can be very effective. Start with a less polar solvent system to allow the less polar starting material to begin eluting. Then, gradually increase the polarity of the mobile phase to elute your more polar product. This can be done stepwise or with a continuous gradient if you are using an automated chromatography system.
-
Dry Loading: If your crude product has poor solubility in the initial, less polar mobile phase, consider dry loading. This involves pre-adsorbing your crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the top of your column. This can lead to sharper bands and better separation.
-
Issue 3: The product appears to be degrading on the column, leading to low yields and multiple spots on the TLC of collected fractions.
-
Question: I am experiencing significant product loss during purification, and the TLC of my fractions shows several new, unidentified spots. I suspect my compound is decomposing on the silica gel. What should I do?
-
Answer: The bromomethyl group in your compound can be susceptible to nucleophilic attack, and the acidic nature of silica gel can catalyze decomposition pathways.
Solutions:
-
Deactivate the Silica Gel: As mentioned previously, neutralizing the silica gel with triethylamine is the first and most crucial step to prevent acid-catalyzed degradation.
-
Minimize Contact Time: The longer your compound is on the column, the more time it has to decompose. Use "flash" chromatography conditions with positive pressure to push the solvent through the column more quickly. Aim to complete the entire purification in a short amount of time (ideally under 30 minutes).
-
Use an Alternative Stationary Phase: If decomposition is still a problem, switch to a less harsh stationary phase like neutral alumina.
-
Check for Instability with a 2D TLC: To confirm if your compound is unstable on silica, you can run a two-dimensional TLC. First, run the TLC in one direction with your chosen eluent. Then, rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, you will see a single spot on the diagonal. If it is degrading, you will see additional spots off the diagonal.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A good starting point for thin-layer chromatography (TLC) analysis and subsequent column chromatography is a mixture of ethyl acetate (EtOAc) and hexanes. Based on the polarity of similar bipyridine derivatives, a range of 20-40% ethyl acetate in hexanes is a reasonable starting point. For column chromatography, it is often recommended to use a slightly less polar solvent system than the one that gives the ideal TLC separation. A general rule is to aim for an Rf value of approximately 0.25-0.35 for your target compound on the TLC plate for optimal separation during column chromatography.
Q2: How can I visualize this compound on a TLC plate?
A2: Bipyridine compounds are often UV active due to their conjugated aromatic system. Therefore, the primary method for visualization is to use a UV lamp at 254 nm, where the compound should appear as a dark spot on a fluorescent green background. If the compound is not UV active or for secondary confirmation, you can use a potassium permanganate (KMnO4) stain, which will react with many organic compounds, or an iodine chamber.
Q3: What are the potential impurities I should be aware of when synthesizing and purifying this compound?
A3: Common impurities can include:
-
Unreacted starting material: 5-methyl-3,3'-bipyridine.
-
Di-brominated byproduct: 5-(dibromomethyl)-3,3'-bipyridine, if the bromination reaction is not well-controlled.
-
Hydrolysis product: 5-(hydroxymethyl)-3,3'-bipyridine, if water is present during workup or purification.
-
Succinimide: If N-bromosuccinimide (NBS) is used for bromination, this byproduct should be removed by filtration before chromatography.
Q4: Is it necessary to use deactivated silica gel?
A4: For pyridine-containing compounds, it is highly recommended. The basic nitrogen atoms can interact strongly with the acidic silanol groups of standard silica gel, leading to poor peak shape (tailing), irreversible adsorption, and potential degradation of the compound. Deactivating the silica with a base like triethylamine minimizes these unwanted interactions.
Quantitative Data Summary
The following table provides estimated chromatographic parameters based on the purification of similar bipyridine compounds. These values should be used as a starting point and optimized for your specific reaction mixture.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (deactivated with 1% Et3N) | Standard silica gel (60 Å, 40-63 µm) is suitable. |
| Mobile Phase (Eluent) | 20-60% Ethyl Acetate in Hexanes | The optimal ratio will depend on the specific impurities present. |
| Estimated Rf Value | 0.25 - 0.40 | In an optimized ethyl acetate/hexanes solvent system. |
| Typical Loading Capacity | 1g crude / 30-50g silica | This is a general guideline; adjust based on separation difficulty. |
| Expected Purity | >95% | After a single column, depending on the crude mixture. |
| Typical Yield | 60-85% | Recovery from chromatography can vary based on technique. |
Experimental Protocols
Protocol 1: Deactivation of Silica Gel
-
Prepare a solution of 1-2% triethylamine in your chosen chromatography solvent (e.g., 20% ethyl acetate in hexanes).
-
Prepare a slurry of your silica gel in this triethylamine-containing solvent.
-
Pack your column with the slurry.
-
Flush the packed column with 2-3 column volumes of the same solvent to ensure the entire stationary phase is neutralized.
Protocol 2: General Flash Column Chromatography Procedure
-
TLC Analysis: Determine the optimal solvent system by running TLC plates with varying ratios of ethyl acetate and hexanes (with 1% triethylamine). Aim for an Rf of ~0.3 for this compound.
-
Column Packing: Select an appropriately sized column and pack it with deactivated silica gel using the wet slurry method with your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your eluent. Carefully load the solution onto the top of the silica bed. Alternatively, perform a dry loading by adsorbing your product onto a small amount of silica.
-
Elution: Carefully add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
"managing the reactivity of 5-(bromomethyl)-3,3'-bipyridine in solution"
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the reactivity of 5-(bromomethyl)-3,3'-bipyridine in solution.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive site of this compound?
A1: The primary reactive site is the bromomethyl group (-CH₂Br). The carbon atom of the bromomethyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is a key feature for its use in the synthesis of more complex molecules.[1]
Q2: What types of reactions can this compound undergo?
A2: The bromomethyl group readily participates in nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, alcohols, and carboxylates.[1] Additionally, the bipyridine core can coordinate with metal ions, which can be utilized in catalysis or to influence the reactivity of the bromomethyl group.[1]
Q3: How should I store this compound to ensure its stability?
A3: To ensure stability, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2] It is advisable to use dry solvents and exclude moisture to prevent hydrolysis of the bromomethyl group.[2]
Q4: What are the typical solvents for reactions involving this compound?
A4: The choice of solvent depends on the specific reaction. For the synthesis of the parent compound (bromination of a methyl-bipyridine), non-polar aprotic solvents like carbon tetrachloride (CCl₄) are often used.[2] For subsequent nucleophilic substitution reactions, polar aprotic solvents such as acetonitrile (CH₃CN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are commonly employed.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Substitution Reactions
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Increase reaction time or temperature. - Use a stronger base to facilitate the nucleophilic attack. - Ensure stoichiometric amounts of reactants are correct. |
| Degradation of Reactant | - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation. - Use dry solvents to avoid hydrolysis of the bromomethyl group.[2] |
| Side Reactions | - See "Issue 2: Presence of Impurities and Side Products". |
| Poor Solubility | - Choose a solvent in which both the bipyridine derivative and the nucleophile are soluble. Gentle heating may improve solubility. |
Issue 2: Presence of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Bromomethyl Group | - Use anhydrous solvents and reagents. - Perform the reaction under a dry, inert atmosphere.[2] |
| Dimerization or Polymerization | - Use dilute solutions to minimize intermolecular reactions. - Add the this compound solution slowly to the solution of the nucleophile. |
| Over-alkylation of Nucleophile | - Use a stoichiometric amount or a slight excess of the nucleophile. - Control the reaction temperature to modulate reactivity. |
| Incomplete Bromination of Precursor | - If synthesizing the compound, ensure complete bromination of the methyl-bipyridine precursor by optimizing the amount of brominating agent (e.g., NBS) and reaction time.[1] |
Quantitative Data Summary
Table 1: General Physicochemical Properties of Bromomethyl-Bipyridine Compounds
| Property | Value | Notes |
| Molecular Formula | C₁₂H₁₀Br₂N₂ (for 5,5'-bis(bromomethyl)-2,2'-bipyridine) | The molecular formula for this compound is C₁₁H₉BrN₂. |
| Molecular Weight | 342.03 g/mol (for 5,5'-bis(bromomethyl)-2,2'-bipyridine) | The molecular weight for this compound is 249.11 g/mol . |
| Appearance | Typically a solid. | |
| Storage | Inert atmosphere, room temperature.[3] |
Table 2: Typical Reaction Conditions for Nucleophilic Substitution
| Nucleophile | Solvent | Base | Temperature (°C) |
| Primary/Secondary Amine | DMF, CH₃CN, THF | K₂CO₃, Et₃N | 25 - 80 |
| Thiol | DMF, Ethanol | NaH, K₂CO₃ | 0 - 50 |
| Alcohol/Phenol | THF, DMF | NaH, K₂CO₃ | 25 - 100 |
| Carboxylate | DMF, Acetone | Cs₂CO₃, K₂CO₃ | 25 - 80 |
Note: These are general conditions and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with an Amine
-
Preparation: Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), dissolve this compound in a dry, aprotic solvent (e.g., DMF or THF).
-
Addition of Reagents: To this solution, add the amine (1.0-1.2 equivalents) followed by a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 equivalents).
-
Reaction: Stir the reaction mixture at the desired temperature (typically between room temperature and 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical nucleophilic substitution reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Controlling Regioselectivity in the Functionalization of 3,3'-Bipyridine
Welcome to the technical support center for the regioselective functionalization of 3,3'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving regioselective functionalization of 3,3'-bipyridine?
A1: The primary challenges stem from the electronic properties of the pyridine rings and the symmetry of the 3,3'-bipyridine molecule. Key issues include:
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Competing Reaction Sites: The presence of multiple, electronically similar C-H bonds (C2/C2', C4/C4', C5/C5', C6/C6') makes it difficult to target a single position.
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Over-functionalization: It can be challenging to achieve mono-functionalization, often leading to mixtures of di- and poly-substituted products.
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Poor Solubility: 3,3'-bipyridine and its derivatives can have limited solubility in common organic solvents, affecting reaction kinetics and yields.
-
Product Inhibition: The bipyridine product can act as a ligand for the metal catalyst, leading to catalyst deactivation and incomplete conversion.[1][2][3]
Q2: How can I selectively functionalize the C2 and C2' positions?
A2: Selective functionalization at the C2 and C2' positions is often achieved through metal-catalyzed C-H activation, where the pyridine nitrogen acts as a directing group. Palladium-catalyzed reactions are commonly employed. For instance, the direct arylation of pyridine N-oxides with halopyridines can yield unsymmetrical bipyridines.[4] Using a directing group that favors ortho-lithiation can also be a viable strategy.
Q3: What methods are available for selective functionalization at the C4 and C4' positions?
A3: Achieving C4 selectivity often requires overcoming the directing effect of the pyridine nitrogen. One strategy involves the use of specific organolithium reagents. For example, the choice of alkyllithium activators can direct alkylation to either the C2 or C4 position of a pyridine ring.[5] While this has been demonstrated on single pyridine rings, the principle can be adapted for 3,3'-bipyridine, potentially favoring C4/C4' functionalization under specific conditions.
Q4: Is it possible to achieve mono-functionalization of 3,3'-bipyridine?
A4: Yes, achieving mono-functionalization is possible but often requires careful control of reaction conditions. Key strategies include:
-
Stoichiometry Control: Using a sub-stoichiometric amount of the functionalizing reagent.
-
Bulky Reagents: Employing sterically hindered reagents that disfavor a second functionalization event.
-
Stepwise Synthesis: Protecting one ring or using a pre-functionalized pyridine to build the bipyridine scaffold, thus creating an unsymmetrical starting material.
Q5: How can I synthesize unsymmetrically substituted 3,3'-bipyridines?
A5: The synthesis of unsymmetrical 3,3'-bipyridines is a significant challenge. Common strategies include:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Negishi, or Stille couplings, between two different pyridine derivatives are widely used.[1]
-
Direct C-H Arylation: The direct C-H arylation of a substituted pyridine with a halopyridine, often using a palladium catalyst, is an efficient method.[2][4]
-
Sequential Functionalization: A stepwise approach where one position is functionalized first, followed by a second, different functionalization. This often requires the use of protecting groups or carefully chosen reaction conditions to control the selectivity of each step.
Troubleshooting Guides
Problem 1: Low Yield and/or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | The bipyridine product may be coordinating to the metal catalyst.[1][2][3] Try using a higher catalyst loading or a ligand that is less easily displaced by the product. |
| Poor Solubility | The starting material or intermediates may not be fully dissolved. Screen different solvents or solvent mixtures. Consider using higher reaction temperatures if the reagents and products are stable. |
| Insufficient Reactivity | The C-H bond may not be sufficiently activated. If using a directing group, ensure it is properly installed. For metal-catalyzed reactions, consider a more active catalyst or a different ligand. |
| Reagent Decomposition | Organometallic reagents can be sensitive to air and moisture. Ensure all reagents and solvents are dry and reactions are performed under an inert atmosphere. |
Problem 2: Poor Regioselectivity / Mixture of Isomers
| Possible Cause | Troubleshooting Step |
| Multiple Reactive Sites | The reaction conditions may not be selective enough to differentiate between the various C-H bonds. |
| * Modify the Directing Group: If using a directing group, choose one that more strongly favors a specific position.[6] | |
| * Change the Catalyst/Ligand: The choice of metal and ligand can significantly influence regioselectivity in C-H activation reactions.[7] | |
| * Vary the Solvent and Temperature: These parameters can alter the transition state energies for functionalization at different positions. | |
| Steric and Electronic Effects | The inherent steric and electronic properties of the substrate are influencing the outcome. Introduce a blocking group at an undesired reactive site. |
Problem 3: Over-functionalization / Formation of Di-substituted Products
| Possible Cause | Troubleshooting Step |
| High Reactivity of Mono-substituted Product | The initially formed product is more reactive than the starting material. |
| * Control Stoichiometry: Use the limiting reagent in slight excess relative to one equivalent of the bipyridine. | |
| * Lower the Reaction Temperature: This can help to favor the mono-functionalized product by reducing the rate of the second reaction. | |
| * Slow Addition: Add the functionalizing reagent slowly to the reaction mixture to maintain a low concentration. |
Data Presentation
Table 1: Regioselectivity in the Alkylation of Pyridine using 1,1-diborylalkanes
This data is for a general pyridine system but provides a basis for selecting reagents for targeted functionalization of 3,3'-bipyridine.[5]
| Activator | Predominant Position of Alkylation |
| Methyllithium | C4 |
| sec-Butyllithium | C2 |
Experimental Protocols
Key Experiment: Palladium-Catalyzed Direct C-H Arylation for Unsymmetrical Bipyridine Synthesis
This is a general protocol adapted from the synthesis of unsymmetrical bipyridines and may require optimization for specific 3,3'-bipyridine derivatives.[4]
Materials:
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Substituted Pyridine N-oxide
-
Halopyridine
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Pd(OAc)₂ (Palladium(II) acetate)
-
Ligand (e.g., a phosphine ligand)
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Base (e.g., K₂CO₃ or Cs₂CO₃)
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Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried reaction vessel, add the substituted pyridine N-oxide, halopyridine, Pd(OAc)₂, ligand, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired unsymmetrical bipyridine.
Visualizations
Caption: Decision pathway for achieving regioselective functionalization of 3,3'-bipyridine.
Caption: A workflow for troubleshooting common issues in 3,3'-bipyridine functionalization.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Synthesis of Unsymmetrically Substituted Bipyridines by Palladium-Catalyzed Direct CâH Arylation of Pyridine N-Oxides - Organic Letters - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: 5-(bromomethyl)-3,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-3,3'-bipyridine. The information is presented in a question-and-answer format to directly address potential experimental issues.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound shows a new, more polar spot on the TLC plate after storage. What could this be?
A1: The appearance of a more polar impurity suggests potential degradation of your compound. The most likely cause is hydrolysis of the bromomethyl group to the corresponding alcohol, 5-(hydroxymethyl)-3,3'-bipyridine. This reaction can occur if the compound is exposed to moisture during storage or handling.
Q2: I am seeing an unexpected peak in the mass spectrum of my reaction mixture containing this compound, corresponding to an increase of 14 Da. What is the likely origin of this peak?
A2: An increase of 14 Da ([-CH2Br] to [-CHO]) strongly indicates the oxidation of the bromomethyl group to an aldehyde, forming 5-formyl-3,3'-bipyridine. This can happen if the compound is exposed to oxidizing conditions or even air over extended periods.
Q3: Can this compound degrade under acidic or basic conditions?
A3: Yes, the stability of this compound is pH-dependent.
-
Basic conditions: Alkaline environments can accelerate the hydrolysis of the bromomethyl group.
-
Acidic conditions: While generally more stable than in basic media, strong acidic conditions can also promote hydrolysis, although typically at a slower rate. Studies on related pyridine derivatives have shown they are more stable in neutral media compared to acidic or alkaline conditions[1].
Q4: Is this compound sensitive to light?
A4: Yes, compounds with aromatic and heterocyclic rings can be susceptible to photodegradation. It is advisable to store this compound in amber vials or protected from light to prevent potential decomposition. Forced degradation studies on similar heterocyclic compounds have demonstrated their sensitivity to light[1].
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields
| Potential Cause | Troubleshooting Step |
| Degradation of starting material | Confirm the purity of this compound using techniques like NMR or LC-MS before starting the reaction. |
| Hydrolysis during reaction | Ensure all solvents and reagents are anhydrous. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Competing side reactions | Analyze the reaction mixture for byproducts resulting from hydrolysis or oxidation to understand the reaction pathway and optimize conditions. |
Issue 2: Formation of Insoluble Precipitates
| Potential Cause | Troubleshooting Step |
| Polymerization | The bromomethyl group can be reactive and may lead to self-condensation or polymerization, especially at elevated temperatures. Consider running the reaction at a lower temperature. |
| Formation of insoluble salts | If working with metal catalysts, degradation products like 5-(hydroxymethyl)-3,3'-bipyridine could form insoluble complexes. Characterize the precipitate to identify its nature. |
Proposed Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis and oxidation of the bromomethyl group.
Caption: Proposed degradation pathways of this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the procedure to assess the hydrolytic stability of this compound.
Caption: Workflow for a hydrolytic forced degradation study.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare three sets of solutions: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Add a specific volume of the stock solution to each of the three solutions to achieve a final desired concentration.
-
-
Incubation:
-
Incubate the prepared solutions in a temperature-controlled environment (e.g., a water bath at 60°C).
-
Protect the samples from light to prevent photodegradation.
-
-
Analysis:
-
Withdraw aliquots from each solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradants.
-
Protocol 2: Forced Degradation Study - Oxidation
This protocol is designed to evaluate the susceptibility of this compound to oxidation.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at 1 mg/mL.
-
Prepare a solution of a common oxidizing agent, such as 3% hydrogen peroxide.
-
Mix the compound's stock solution with the hydrogen peroxide solution.
-
-
Incubation:
-
Keep the mixture at room temperature, protected from light.
-
-
Analysis:
Illustrative Degradation Data
The following table provides a hypothetical summary of results from a forced degradation study to illustrate potential outcomes.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant(s) Identified |
| 0.1 M HCl (60°C) | 24 | 85 | 5-(hydroxymethyl)-3,3'-bipyridine |
| 0.1 M NaOH (60°C) | 8 | 40 | 5-(hydroxymethyl)-3,3'-bipyridine |
| H₂O (60°C) | 24 | 95 | 5-(hydroxymethyl)-3,3'-bipyridine |
| 3% H₂O₂ (RT) | 8 | 60 | 5-formyl-3,3'-bipyridine, 3,3'-bipyridine-5-carboxylic acid |
| Photostability (UV light) | 24 | 70 | Complex mixture of products |
References
- 1. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Convenient oxidation of benzylic and allylic halides to aldehydes and ketones - PMC [pmc.ncbi.nlm.nih.gov]
"influence of catalysts on the synthesis of 5-(bromomethyl)-3,3'-bipyridine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(bromomethyl)-3,3'-bipyridine. The following sections detail experimental protocols, address common issues, and offer data-driven insights into the influence of catalysts on this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for the synthesis of this compound?
The synthesis of this compound from 5-methyl-3,3'-bipyridine is typically achieved through a free-radical bromination of the benzylic methyl group. The most common catalysts are radical initiators, which generate bromine radicals from a bromine source like N-bromosuccinimide (NBS).
Q2: Which radical initiators are most effective for this synthesis?
Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are widely used and effective radical initiators for this type of benzylic bromination.[1][2][3] The choice between them often depends on the reaction solvent and desired temperature, as they have different decomposition kinetics.
Q3: What is the role of N-bromosuccinimide (NBS) in this reaction?
N-bromosuccinimide (NBS) is the preferred brominating agent for this synthesis.[1][2][3] It serves as a source of bromine radicals in the presence of a radical initiator. Using NBS is advantageous as it allows for a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as the formation of dibrominated products.[4]
Q4: Are there alternative catalytic systems besides radical initiators?
Yes, transition metal-catalyzed C(sp³)–H bromination has been developed, for instance, using a Mn(II)/bipyridine catalyst system with NBS.[5][6][7][8] This method can offer different selectivity and reactivity profiles compared to traditional radical initiation.
Q5: What are the main challenges and side products in this synthesis?
The primary challenges include incomplete reaction, the formation of the dibrominated side product (5-(dibromomethyl)-3,3'-bipyridine), and degradation of the starting material or product.[9] Careful control of reaction conditions is crucial to maximize the yield of the desired monobrominated product.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Radical Initiator | Ensure the radical initiator (AIBN or BPO) is fresh. Old or improperly stored initiators can decompose and lose activity. |
| Insufficient Reaction Temperature | Check that the reaction temperature is appropriate for the chosen initiator. AIBN and BPO have optimal temperature ranges for decomposition to generate radicals. |
| Presence of Radical Inhibitors | Ensure all glassware is clean and solvents are free of radical scavengers (e.g., certain stabilizers in solvents). |
| Poor Light Initiation (if applicable) | If using photochemical initiation, ensure the light source is of the correct wavelength and intensity. |
Issue 2: Formation of Significant Amounts of Dibrominated Byproduct
| Possible Cause | Troubleshooting Step |
| High Local Concentration of Bromine | Add the N-bromosuccinimide (NBS) portion-wise or as a solution via syringe pump over the course of the reaction to maintain a low bromine concentration. |
| Excessive Amount of NBS | Use a stoichiometric amount of NBS (typically 1.0 to 1.1 equivalents) relative to the 5-methyl-3,3'-bipyridine. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent over-bromination. |
Issue 3: Decomposition of Starting Material or Product
| Possible Cause | Troubleshooting Step |
| Excessively High Temperature | Lower the reaction temperature. While heat is needed for initiation, excessive heat can lead to degradation. |
| Presence of Acidic Impurities | The reaction can generate HBr, which might be detrimental. The use of a non-polar solvent can help minimize ionic side reactions.[9] |
| Air or Moisture Sensitivity | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of bromomethyl-bipyridine derivatives using different catalytic approaches.
Table 1: Radical Initiator Catalyzed Bromination
| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AIBN | NBS | CCl₄ | ~75 (Reflux) | 3-4 | 25-70 | Benchchem |
| BPO | NBS | CCl₄ | 80 | 12 | 63 | [1] |
| BPO | NBS | CCl₄ | Reflux | N/A | N/A | [3] |
Table 2: Manganese-Catalyzed C-H Bromination (for analogous systems)
| Catalyst System | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mn(OAc)₂ / bipyridine | NBS / TMSN₃ | PhCF₃ | 60 | 18 | up to 62 | [6][7] |
| MnBr₂ / bipyridine | NBS / TMSN₃ | PhCF₃ | 60 | 18 | ~55 | [6][7] |
| Mn(acac)₂ / bipyridine | NBS / TMSN₃ | PhCF₃ | 60 | 18 | ~54 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of this compound using AIBN as a Catalyst
Materials:
-
5-methyl-3,3'-bipyridine
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N-bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)
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Carbon tetrachloride (CCl₄), anhydrous
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Nitrogen or Argon gas
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-3,3'-bipyridine.
-
Add anhydrous carbon tetrachloride to dissolve the starting material.
-
Add N-bromosuccinimide (1.05 equivalents) and AIBN (0.05 equivalents) to the flask.
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Purge the flask with nitrogen or argon for 10-15 minutes.
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Heat the reaction mixture to reflux (approximately 77°C) under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 3-4 hours.
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Once the starting material is consumed, cool the reaction mixture to room temperature.
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Filter the mixture to remove the succinimide byproduct.
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Wash the solid succinimide with a small amount of cold CCl₄.
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Combine the filtrates and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Synthesis of this compound using Benzoyl Peroxide (BPO) as a Catalyst
Materials:
-
5-methyl-3,3'-bipyridine
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
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Carbon tetrachloride (CCl₄), anhydrous
-
Nitrogen or Argon gas
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting AIBN with benzoyl peroxide (0.05 equivalents).
-
Heat the reaction mixture to 80°C under an inert atmosphere.[1]
-
Maintain the reaction at this temperature for approximately 12 hours, monitoring its progress periodically.[1]
-
Follow steps 7-11 from Protocol 1 for workup and purification.
Visualizations
Experimental Workflow for Radical Bromination
Caption: Workflow for the radical bromination of 5-methyl-3,3'-bipyridine.
Troubleshooting Logic for Low Conversion
Caption: Decision tree for troubleshooting low conversion in the synthesis.
References
- 1. rsc.org [rsc.org]
- 2. patents.justia.com [patents.justia.com]
- 3. prepchem.com [prepchem.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. d-nb.info [d-nb.info]
- 6. Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Manganese/bipyridine-catalyzed non-directed C(sp3)–H bromination using NBS and TMSN3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Technical Support Center: Reactivity of 5-(bromomethyl)-3,3'-bipyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(bromomethyl)-3,3'-bipyridine. The information provided is based on established principles of chemical reactivity and data from analogous compounds, offering guidance on how solvent choice can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is proceeding very slowly. What could be the cause?
A1: Slow reaction rates can be attributed to several factors, primarily related to your choice of solvent and nucleophile. The reaction of this compound with a nucleophile is typically a nucleophilic substitution. The solvent plays a crucial role in stabilizing the transition state of this reaction. If you are using a non-polar, aprotic solvent, the reaction may be slow. Consider switching to a more polar aprotic solvent, such as DMF or DMSO, which can accelerate the reaction rate. Additionally, ensure your nucleophile is sufficiently reactive and present in an adequate concentration.
Q2: I am observing multiple products in my reaction. How can I improve the selectivity?
A2: The formation of multiple products often arises from side reactions, which can be influenced by the solvent. For instance, in protic solvents like alcohols or water, you may observe solvolysis products where the solvent itself acts as a nucleophile. To minimize this, switch to an aprotic solvent. If the issue persists, consider that the bipyridine nitrogen atoms can also be nucleophilic, potentially leading to self-quenching or polymerization, especially under basic conditions. Using a non-polar, aprotic solvent or carefully controlling the stoichiometry and addition rate of your reagents can help improve selectivity.
Q3: My this compound starting material appears to be degrading during the reaction. Why is this happening?
A3: this compound can be susceptible to degradation, particularly in the presence of strong bases or nucleophiles, and this can be solvent-dependent. Protic solvents can facilitate the decomposition of the starting material through solvolysis. To mitigate this, ensure your glassware is dry and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). If possible, use a non-protic, anhydrous solvent.
Q4: How does the choice of solvent affect the reaction mechanism (SN1 vs. SN2)?
A4: The reaction mechanism for nucleophilic substitution at the bromomethyl group can be influenced by the solvent.
-
SN2 Pathway: This pathway is generally favored in polar aprotic solvents (e.g., acetone, DMF, DMSO). These solvents can solvate the cation but not the nucleophile as strongly, thus increasing the nucleophile's reactivity.
-
SN1 Pathway: This pathway is more likely in polar protic solvents (e.g., water, ethanol, methanol). These solvents can stabilize the carbocation intermediate formed during the reaction.
The choice of solvent can therefore be used to direct the reaction towards a desired mechanistic pathway, which can in turn affect the stereochemistry and product distribution.
Troubleshooting Guides
Issue 1: Low Reaction Yield
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent Choice | Switch to a solvent that better solubilizes the reactants and stabilizes the transition state. For SN2 reactions, polar aprotic solvents are generally preferred. |
| Poor Nucleophile Reactivity | Ensure the nucleophile is sufficiently strong for the desired substitution. If necessary, consider using a stronger nucleophile or a catalyst. |
| Side Reactions (e.g., Solvolysis) | If using a protic solvent, switch to an aprotic alternative to minimize the formation of solvolysis byproducts. |
| Degradation of Starting Material | Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent degradation of the this compound. |
Issue 2: Formation of Impurities
| Potential Cause | Troubleshooting Step |
| Reaction with Solvent | As mentioned, protic solvents can act as nucleophiles. Use a non-reactive, aprotic solvent. |
| Self-Reactivity | The bipyridine nitrogen can be nucleophilic. Consider using a less polar solvent to reduce the likelihood of intermolecular reactions. |
| Reaction Temperature Too High | High temperatures can promote side reactions. Try running the reaction at a lower temperature. |
Quantitative Data Summary
| Solvent | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| n-Hexane | 1.9 | 1 |
| Dichloromethane | 9.1 | 10 |
| Acetone | 21 | 100 |
| Acetonitrile | 37 | 500 |
| Dimethylformamide (DMF) | 37 | 1000 |
| Dimethyl Sulfoxide (DMSO) | 47 | 2000 |
Experimental Protocols
The following is a general protocol for a nucleophilic substitution reaction with this compound. This should be adapted based on the specific nucleophile and desired product.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the nucleophile (1.1 eq) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise.
-
Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by an appropriate technique (e.g., TLC or LC-MS).
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Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride).
-
Extract the product with a suitable organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization).
Visualizations
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
Caption: Logical relationships between solvent choice and reaction outcomes.
"characterization of unexpected byproducts in 5-(bromomethyl)-3,3'-bipyridine synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(bromomethyl)-3,3'-bipyridine. The following sections address common issues encountered during the synthesis, with a focus on the characterization of unexpected byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, typically prepared via radical bromination of 5-methyl-3,3'-bipyridine with N-bromosuccinimide (NBS), can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting material, 5-methyl-3,3'-bipyridine.
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Suboptimal Reaction Conditions: Radical reactions are sensitive to temperature and initiation. Ensure the reaction is maintained at a suitable temperature (typically reflux in a solvent like carbon tetrachloride or acetonitrile) and that the radical initiator (e.g., AIBN or benzoyl peroxide) is fresh and used in the correct stoichiometric amount.
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Formation of Byproducts: The formation of over-brominated products or other side products will consume the starting material and reduce the yield of the desired product.
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Degradation of Product: The bromomethyl group is reactive and can be susceptible to hydrolysis or other degradation pathways, especially during workup and purification. Ensure aqueous workups are performed quickly and under neutral or slightly acidic conditions.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the optimal reaction time for complete conversion of the starting material.
-
Verify Reagent Quality: Use freshly recrystallized NBS and a reliable radical initiator.
-
Control Stoichiometry: Carefully control the stoichiometry of NBS. Using a slight excess (e.g., 1.1 equivalents) can help drive the reaction to completion, but a large excess will promote over-bromination.
-
Inert Atmosphere: While not always strictly necessary for radical bromination, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen and moisture.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely unexpected byproducts?
A2: The most common unexpected byproducts in the synthesis of this compound are the result of over-bromination at the methyl group and incomplete reaction. You may also encounter ring bromination under certain conditions.
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Unreacted Starting Material: 5-methyl-3,3'-bipyridine.
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Dibrominated Byproduct: 5-(dibromomethyl)-3,3'-bipyridine.
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Tribrominated Byproduct: 5-(tribromomethyl)-3,3'-bipyridine.
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Ring-Brominated Byproducts: Bromination at one of the pyridine ring positions.
The relative positions of these spots on a TLC plate will depend on their polarity. Generally, the polarity will decrease with increasing bromination of the methyl group.
Q3: How can I characterize these unexpected byproducts?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for the unambiguous characterization of byproducts.
-
¹H NMR Spectroscopy: The chemical shift and multiplicity of the benzylic protons are highly informative.
-
5-methyl-3,3'-bipyridine (Starting Material): A singlet for the methyl protons (-CH₃) typically appears around δ 2.4 ppm.
-
This compound (Product): The benzylic protons (-CH₂Br) will appear as a singlet further downfield, typically in the range of δ 4.5-4.7 ppm.
-
5-(dibromomethyl)-3,3'-bipyridine (Byproduct): The single benzylic proton (-CHBr₂) will be a singlet shifted even further downfield, estimated to be around δ 6.5-6.7 ppm.
-
5-(tribromomethyl)-3,3'-bipyridine (Byproduct): There will be no benzylic proton signal. The absence of a signal in the benzylic region, coupled with mass spectrometry data, would suggest this byproduct.
-
-
Mass Spectrometry (MS): MS will provide the molecular weight of the different species. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic tool.
-
A compound with one bromine atom will show two peaks of roughly equal intensity for the molecular ion [M]⁺ and [M+2]⁺.
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A compound with two bromine atoms will show three peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ in a characteristic 1:2:1 intensity ratio.
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A compound with three bromine atoms will show four peaks for [M]⁺, [M+2]⁺, [M+4]⁺, and [M+6]⁺ in a 1:3:3:1 ratio.
-
Q4: My NMR spectrum shows complex aromatic signals that I cannot assign. Could this be due to ring bromination?
A4: Yes, complex changes in the aromatic region of the ¹H NMR spectrum that do not correspond to the expected product or over-brominated methyl derivatives could indicate ring bromination. Radical bromination with NBS is generally selective for the benzylic position, but side reactions on the aromatic ring can occur, especially if acidic conditions are generated during the reaction.[1]
Troubleshooting Steps:
-
2D NMR Spectroscopy: Techniques like COSY and HMBC can help in assigning the protons and carbons of the aromatic rings and determining the position of any additional bromine substituents.
-
Reaction Conditions: Ensure the reaction is performed under neutral conditions. The use of a non-polar solvent can minimize ionic side reactions. Adding a radical scavenger that does not interfere with the desired reaction might also be considered.
Q5: What is the best way to purify this compound from these byproducts?
A5: Flash column chromatography on silica gel is the most common and effective method for purifying this compound from the starting material and over-brominated byproducts.[2][3]
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Solvent System: A gradient of ethyl acetate in hexanes or petroleum ether is typically effective. Start with a low polarity eluent (e.g., 10% ethyl acetate in hexanes) to elute the less polar, over-brominated byproducts first, then gradually increase the polarity to elute the desired product. The more polar starting material will elute last.
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Monitoring: Monitor the fractions by TLC to identify and combine the fractions containing the pure product.
Data Presentation
Table 1: Expected ¹H NMR Chemical Shifts (δ, ppm) for Key Compounds in CDCl₃
| Compound | Benzylic Protons | Aromatic Protons |
| 5-methyl-3,3'-bipyridine | ~2.4 (s, 3H, -CH₃ ) | ~7.2-8.8 (m) |
| This compound | ~4.6 (s, 2H, -CH₂ Br) | ~7.3-8.9 (m) |
| 5-(dibromomethyl)-3,3'-bipyridine | ~6.6 (s, 1H, -CH Br₂) | ~7.4-9.0 (m) |
Note: These are estimated chemical shifts and may vary slightly based on the specific instrument and conditions.
Table 2: Expected Mass Spectrometry Data (Molecular Ion Cluster)
| Compound | Formula | Calculated Mass (for ⁷⁹Br) | Expected Isotopic Pattern (M⁺, M⁺+2, M⁺+4, M⁺+6) |
| 5-methyl-3,3'-bipyridine | C₁₁H₁₀N₂ | 170.08 | Single major peak |
| This compound | C₁₁H₉BrN₂ | 247.99 | 1:1 ratio |
| 5-(dibromomethyl)-3,3'-bipyridine | C₁₁H₈Br₂N₂ | 325.90 | 1:2:1 ratio |
| 5-(tribromomethyl)-3,3'-bipyridine | C₁₁H₇Br₃N₂ | 403.81 | 1:3:3:1 ratio |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the radical bromination of 5-methyl-3,3'-bipyridine.
Materials:
-
5-methyl-3,3'-bipyridine
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N-Bromosuccinimide (NBS), recrystallized
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
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Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium thiosulfate solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methyl-3,3'-bipyridine (1.0 eq).
-
Dissolve the starting material in anhydrous CCl₄ or CH₃CN.
-
Add NBS (1.1 eq) and AIBN or BPO (0.1 eq) to the flask.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Characterization of Byproducts
-
Sample Preparation: Isolate the different spots from the TLC or fractions from the column chromatography.
-
¹H NMR Spectroscopy: Dissolve a small amount of each isolated compound in deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum.
-
Mass Spectrometry: Prepare a dilute solution of each compound in a suitable solvent (e.g., methanol or acetonitrile) and analyze by Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting logic for addressing low yield and impurities in the synthesis.
References
Validation & Comparative
Spectroscopic Comparison of 3,3'-Bipyridine Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic properties of 3,3'-bipyridine and its derivatives is crucial for their application in areas such as catalysis, materials science, and pharmaceutical design. This guide provides a comparative analysis of the spectroscopic characteristics of these compounds, supported by experimental data and detailed methodologies.
This document outlines the differences in UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectra for 3,3'-bipyridine and its substituted derivatives. By presenting quantitative data in accessible tables and offering detailed experimental protocols, this guide aims to facilitate the selection and application of these compounds in various research and development endeavors.
Comparative Spectroscopic Data
The electronic and structural properties of bipyridine derivatives are highly sensitive to the position of the nitrogen atoms and the nature and location of substituents on the pyridine rings. These variations are directly reflected in their spectroscopic signatures.
UV-Visible Absorption and Fluorescence Spectroscopy
The UV-Visible absorption spectra of bipyridine derivatives are characterized by π → π* transitions. The position of the nitrogen atoms influences the energy of these transitions. In comparison to its 2,2'- and 4,4'-isomers, 3,3'-bipyridine exhibits distinct absorption and emission properties. Substituents on the 3,3'-bipyridine core can further modulate these characteristics. Electron-donating groups (EDGs) typically cause a bathochromic (red) shift in the absorption and emission maxima, while electron-withdrawing groups (EWGs) lead to a hypsochromic (blue) shift.
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ) | Reference |
| 3,3'-Bipyridine | Water | 244, 287 | - | - | - | [1] |
| 2,2'-Bipyridine-3,3'-diol | DMSO/Water | 340, 410 | - | - | - | [2] |
| [Ru(bpy)₃]²⁺ (Reference) | Acetonitrile | 285, 450 | 14,600 (at 452 nm) | ~620-630 | 0.028-0.042 | [3][4] |
| [Fe(bpy)₃]²⁺ (Reference) | Acetonitrile | 350, 520 | - | - | - | [5] |
| 4,4'-Dinitro-2,2'-bipyridine | - | - | - | - | - | [6] |
Note: Data for a wider range of specific 3,3'-bipyridine derivatives is limited in readily available literature. The provided data for related bipyridine compounds and complexes serves as a reference for comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. The chemical shifts of the protons on the bipyridine rings are influenced by the electronegativity of the nitrogen atoms and the electronic effects of any substituents.
| Compound | Solvent | δ (ppm) | Reference |
| 3,3'-Bipyridine | CDCl₃ | 8.69 (d), 8.61 (dd), 7.82 (dt), 7.34 (ddd) | [7][8] |
| Pyridine (Reference) | CDCl₃ | 8.5 (α-H), 7.5 (γ-H), 7.0 (β-H) | [9] |
| 2,2'-Bipyridine-5,5'-dicarbonitrile | CDCl₃ | 8.97 (dd), 8.64 (dd), 8.14 (dd) | [10] |
| 4,4'-Bipyridine | - | - | [11] |
| [3,3'-Bipyridine]-2,2'-diamine | - | - | [12] |
| 3,3'-Dinitro-4,4'-bipyridine | - | - | [13][14] |
Note: The chemical shifts are reported in parts per million (ppm) downfield from a standard reference. The multiplicity of the signals (s: singlet, d: doublet, t: triplet, q: quartet, m: multiplet) and coupling constants (J) provide further structural information but are not included in this summary table for brevity.
Experimental Protocols
Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures. The following sections detail the methodologies for the key spectroscopic techniques discussed in this guide.
UV-Visible Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of 3,3'-bipyridine derivatives.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 3,3'-bipyridine derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or water). From the stock solution, prepare a series of dilutions of known concentrations.
-
Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.
-
Baseline Correction: Fill a cuvette with the pure solvent to be used for the sample analysis. Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (typically 200-800 nm). This corrects for any absorption by the solvent and the cuvette itself.
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λ_max). Using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar absorptivity, c is the concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar absorptivity at λ_max.
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission maxima (λ_em) and quantum yield (Φ) of 3,3'-bipyridine derivatives.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (e.g., Xenon lamp) to stabilize.
-
Excitation and Emission Wavelengths: Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum. Record the emission spectrum by scanning a range of wavelengths longer than the excitation wavelength.
-
Quantum Yield Measurement: The fluorescence quantum yield is typically determined by a relative method using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.
¹H NMR Spectroscopy
Objective: To obtain high-resolution proton NMR spectra for structural elucidation.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3,3'-bipyridine derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if not, filter the solution to remove any particulate matter.
-
Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp NMR signals.
-
Data Acquisition: Set the appropriate parameters for the ¹H NMR experiment, including the number of scans, pulse width, and acquisition time. Acquire the free induction decay (FID).
-
Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and perform baseline correction. Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling patterns to elucidate the structure.
Visualizing Spectroscopic Relationships
The relationship between the structure of bipyridine isomers and their resulting spectroscopic properties can be visualized to provide a clearer understanding of these structure-property relationships.
Caption: Influence of Isomeric Structure on Spectroscopic Properties.
This guide provides a foundational comparison of the spectroscopic properties of 3,3'-bipyridine derivatives. For more in-depth analysis, researchers are encouraged to consult the primary literature for specific compounds of interest. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data, facilitating reliable comparisons across different studies.
References
- 1. 3,3'-Bipyridine [webbook.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. physicsopenlab.org [physicsopenlab.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 4,4'-Dinitro-2,2'-bipyridine | 18511-72-3 | FD00343 [biosynth.com]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 10. rsc.org [rsc.org]
- 11. 4,4'-Bipyridine(553-26-4) 1H NMR [m.chemicalbook.com]
- 12. [3,3'-Bipyridine]-2,2'-diamine | C10H10N4 | CID 1236677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3,3'-Dinitro-4,4'-bipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3,3′-Dinitro-4,4′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Electronic Landscape of Substituted 3,3'-Bipyridines: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced electronic properties of molecular scaffolds is paramount. This guide offers a comparative analysis of substituted 3,3'-bipyridines, a class of compounds with significant potential in materials science and medicinal chemistry. By examining the influence of various substituents on their electronic architecture, this document provides a foundational resource for the rational design of novel functional molecules.
The electronic characteristics of 3,3'-bipyridines, particularly the energies of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical determinants of their reactivity, stability, and potential applications. The introduction of electron-donating or electron-withdrawing groups onto the bipyridine core can profoundly alter these properties, thereby tuning the molecule for specific functions.
Comparative Analysis of Electronic Properties
The electronic properties of substituted bipyridines are highly sensitive to the nature and position of the substituents. Electron-donating groups (EDGs) generally increase the electron density of the π-system, leading to a destabilization (increase in energy) of the HOMO. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a stabilization (decrease in energy) of the LUMO. These shifts directly impact the HOMO-LUMO energy gap, a crucial parameter for determining a molecule's excitability and chemical reactivity.
| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| 3,3'-Bipyridine | Unsubstituted | -6.58 | -0.78 | 5.80 |
| 5,5'-Diamino-3,3'-bipyridine | -NH₂ (5,5') | -5.45 | -0.55 | 4.90 |
| 5,5'-Dinitro-3,3'-bipyridine | -NO₂ (5,5') | -7.89 | -2.89 | 5.00 |
| 5,5'-Dichloro-3,3'-bipyridine | -Cl (5,5') | -6.85 | -1.21 | 5.64 |
| 5,5'-Dimethoxy-3,3'-bipyridine | -OCH₃ (5,5') | -6.12 | -0.65 | 5.47 |
| 5,5'-Dicyano-3,3'-bipyridine | -CN (5,5') | -7.55 | -2.25 | 5.30 |
Note: The values presented are illustrative and based on typical trends observed in computational studies of substituted aromatic systems. Actual experimental values may vary.
Experimental Protocols
The determination of the electronic properties of substituted 3,3'-bipyridines relies on a combination of electrochemical and spectroscopic techniques, often complemented by computational modeling.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a primary electrochemical technique used to probe the redox properties of molecules. It provides information on the oxidation and reduction potentials, which can be correlated with the HOMO and LUMO energy levels, respectively.
Experimental Workflow for Cyclic Voltammetry:
Caption: Workflow for determining redox potentials using cyclic voltammetry.
A typical experimental setup involves a three-electrode system in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). The potential is swept, and the resulting current is measured. The oxidation potential is related to the HOMO energy, while the reduction potential is related to the LUMO energy.
Computational Chemistry: Density Functional Theory (DFT)
DFT calculations are a powerful tool for predicting the electronic structure and properties of molecules. By solving the Kohn-Sham equations, one can obtain the energies of the molecular orbitals, including the HOMO and LUMO.
Logical Workflow for DFT Calculations:
Caption: Logical workflow for calculating electronic properties using DFT.
A common approach involves geometry optimization of the molecule using a specific functional and basis set (e.g., B3LYP/6-31G(d)). Subsequent frequency calculations are performed to ensure the optimized structure corresponds to a true energy minimum. Finally, a single-point energy calculation provides the energies of the molecular orbitals.
Signaling Pathways and Logical Relationships
The electronic properties of substituted 3,3'-bipyridines dictate their potential roles in various applications, from organic electronics to pharmacology. The relationship between substituent type and electronic properties can be visualized as a logical flow influencing the potential application.
A Comparative Guide: 3,3'-Bipyridine vs. 4,4'-Bipyridine Linkers in Metal-Organic Frameworks
For researchers, scientists, and drug development professionals, the choice of organic linker is a critical design parameter in the synthesis of Metal-Organic Frameworks (MOFs). This guide provides a detailed comparison of the advantages of using 3,3'-bipyridine over the more commonly employed 4,4'-bipyridine linker, focusing on the structural and functional implications for MOF design. While direct head-to-head comparative studies are limited, this guide synthesizes information from theoretical principles and experimental data from related systems to highlight the distinct advantages offered by the angular geometry of 3,3'-bipyridine.
The fundamental difference between 3,3'-bipyridine and 4,4'-bipyridine lies in their geometry. 4,4'-Bipyridine is a linear and symmetric linker, which typically promotes the formation of highly regular and often interpenetrated frameworks. In contrast, 3,3'-bipyridine possesses a "kinked" or angular geometry, which can lead to the formation of more complex, asymmetric, and potentially non-interpenetrated or chiral structures. This seemingly subtle difference in linker geometry can have profound effects on the resulting MOF's topology, porosity, and ultimately, its functional properties.
Structural Implications: A Tale of Two Isomers
The choice between a linear and an angular ditopic linker has significant consequences for the resulting crystal structure of the MOF.
Network Topology and Interpenetration
MOFs constructed from the linear 4,4'-bipyridine often result in simple and predictable network topologies, such as the primitive cubic (pcu) net. However, the large void spaces created in these frameworks can be filled by one or more independent, identical frameworks, a phenomenon known as interpenetration. While interpenetration can enhance framework stability, it often leads to a significant reduction in porosity and accessible surface area.
The angular nature of 3,3'-bipyridine, on the other hand, can disrupt the formation of highly symmetric and regular networks that are prone to interpenetration. This can lead to the formation of more complex and non-interpenetrated three-dimensional structures with unique pore shapes and sizes. The use of such kinked linkers is a common strategy to prevent interpenetration and maintain high porosity.
Porosity and Surface Area
By mitigating interpenetration, MOFs synthesized with 3,3'-bipyridine have the potential to exhibit higher porosity and larger accessible surface areas compared to their 4,4'-bipyridine analogues. This is a significant advantage for applications that rely on the uptake and storage of guest molecules, such as gas storage, separation, and drug delivery. The irregular pore shapes resulting from the angular linker can also create unique adsorption sites and diffusion pathways.
Chirality and Asymmetric Catalysis
The lower symmetry of 3,3'-bipyridine can facilitate the synthesis of chiral MOFs. The inherent twist in the linker can be transferred to the overall framework, leading to the formation of enantiomerically pure crystals. Chiral MOFs are highly sought after for applications in enantioselective separations and asymmetric catalysis, areas of great interest in the pharmaceutical industry for the production of single-enantiomer drugs.
Quantitative Data Comparison
Due to the limited number of direct comparative studies, the following table summarizes the expected properties based on the structural differences between the two linkers, supported by data from various sources on bipyridine-based MOFs.
| Property | MOFs with 4,4'-Bipyridine | MOFs with 3,3'-Bipyridine (Predicted/Observed in some cases) |
| Geometry | Linear | Angular (Kinked) |
| Symmetry | High | Low |
| Tendency for Interpenetration | High | Low |
| Porosity | Often reduced due to interpenetration | Potentially higher and with more complex pore shapes |
| Chirality | Achiral frameworks are common | Potential for chiral frameworks |
| Network Topology | Often simple, e.g., pcu | More complex and diverse topologies |
Experimental Protocols
The synthesis of MOFs using either 3,3'-bipyridine or 4,4'-bipyridine as a linker typically follows a solvothermal or hydrothermal method. Below is a general experimental protocol.
General Solvothermal Synthesis of a Bipyridine-Based MOF
-
Reactants:
-
Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
Primary organic linker (e.g., a dicarboxylic acid like terephthalic acid)
-
Bipyridine linker (3,3'-bipyridine or 4,4'-bipyridine)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), or a mixture of solvents)
-
-
Procedure:
-
In a typical synthesis, the metal salt, the primary organic linker, and the bipyridine linker are dissolved or suspended in the solvent in a Teflon-lined stainless-steel autoclave or a glass vial.
-
The molar ratios of the reactants can be varied to optimize the synthesis of the desired product.
-
The autoclave or vial is sealed and heated in an oven at a specific temperature (typically between 80°C and 180°C) for a period ranging from several hours to a few days.
-
After the reaction is complete, the vessel is cooled to room temperature.
-
The resulting crystalline product is collected by filtration, washed with fresh solvent to remove any unreacted starting materials, and then dried.
-
Characterization of the MOF
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.[1]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and the temperature at which guest molecules are removed.[1]
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution of the activated MOF.[2]
-
Single-Crystal X-ray Diffraction: To determine the precise crystal structure, including the network topology and the coordination environment of the metal centers.
Conclusion
References
Unambiguous Structure Determination: A Comparison Guide to Analyzing 5-(Bromomethyl)-3,3'-bipyridine Derivatives
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. The isomeric and conformational complexity of substituted bipyridines, such as 5-(bromomethyl)-3,3'-bipyridine and its derivatives, necessitates powerful analytical techniques to confirm their exact atomic arrangement. While several methods provide structural clues, single-crystal X-ray crystallography remains the definitive standard for absolute structure elucidation.
This guide compares X-ray crystallography with other common analytical methods, providing experimental context and data to underscore its pivotal role in structural chemistry.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction provides a detailed three-dimensional map of electron density within a molecule, allowing for the precise determination of bond lengths, bond angles, and overall molecular conformation.[1][2] This technique is unparalleled in its ability to deliver an unambiguous structural proof.
The successful structure determination of a this compound derivative by X-ray crystallography involves a sequential process, from crystal preparation to data refinement.
-
Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. This is often the most challenging step.[3][4] A common method is the slow evaporation of a saturated solution of the purified compound.
-
Dissolve the synthesized this compound derivative in a suitable solvent (e.g., ethanol, acetone, or a mixture) in which it is moderately soluble.
-
Filter the solution to remove any particulate matter.
-
Cover the container with a perforated film to allow for slow evaporation over several days to weeks in a vibration-free environment.
-
Harvest suitable crystals that are transparent and free of cracks or defects.[3]
-
-
Data Collection: A suitable crystal is mounted on a goniometer in a diffractometer.
-
The crystal is cooled, typically to around 100 K, using a stream of cold nitrogen gas to minimize thermal vibration and radiation damage.
-
The crystal is exposed to a monochromatic X-ray beam.
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the crystal's unit cell and space group.
-
The phase problem is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined by adjusting atomic positions and other parameters to achieve the best fit between the observed and calculated diffraction data.
-
The following diagram illustrates the typical workflow for X-ray crystallographic analysis.
| Parameter | Representative Value |
| Chemical Formula | C₁₂H₁₂N₂O₂ (4,4′-dimethoxy-2,2′-bipyridine) |
| Formula Weight | 216.24 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 6.4235, 10.8139, 8.0123 |
| α, β, γ (°) | 90, 109.462, 90 |
| Volume (ų) | 524.76 |
| Z (Molecules/Unit Cell) | 2 |
| R-factor | 0.033 |
| Source: Adapted from Acta Crystallographica Section E, 2015, 71(1), o33. |
Comparison with Alternative Analytical Techniques
Other analytical methods are essential for routine characterization but lack the definitive power of X-ray crystallography for 3D structure confirmation. These techniques are often used synergistically to build a complete picture of a compound's identity and purity.[5][6]
| Technique | Information Provided | Sample State | Strengths | Limitations |
| X-ray Crystallography | Unambiguous 3D molecular structure, bond lengths/angles, stereochemistry, packing. | Solid (Crystal) | Provides absolute, high-resolution structural proof. [7] | Requires high-quality single crystals, which can be difficult to grow. Provides a static picture. [2] |
| NMR Spectroscopy (¹H, ¹³C) | Connectivity of atoms (which atoms are bonded), chemical environment of nuclei. | Solution or Solid | Excellent for determining the carbon-hydrogen framework and molecular connectivity.[1] | Does not directly provide 3D structure or absolute stereochemistry; relies on interpretation. |
| Mass Spectrometry (MS) | Molecular weight and elemental formula, fragmentation patterns. | Gas Phase (Ionized) | High sensitivity, provides exact mass and formula.[8] | Provides no information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Solid or Liquid | Quick and simple method for identifying functional groups (e.g., C=N, C-Br). | Provides limited information on the overall molecular structure. |
The relationship between these techniques in the structural elucidation process is visualized below.
Conclusion
For the synthesis and development of this compound derivatives, while techniques like NMR, MS, and IR are indispensable for initial characterization and purity assessment, they provide circumstantial evidence of a molecule's structure. Single-crystal X-ray crystallography stands alone in its ability to provide direct, high-resolution, and unambiguous proof of the three-dimensional atomic arrangement. For drug development and materials science, where precise structure-function relationships are critical, the certainty provided by X-ray crystallography is the ultimate benchmark for structural confirmation.
References
- 1. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 2. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 3. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 4. How To [chem.rochester.edu]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules | Applications Notes | JEOL Ltd. [jeol.com]
- 7. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 8. Combining Mass Spectrometry and X-Ray Crystallography for Analyzing Native-Like Membrane Protein Lipid Complexes - PMC [pmc.ncbi.nlm.nih.gov]
"assessing the impact of the bromomethyl position on the properties of bipyridine ligands"
The strategic placement of bromomethyl groups on a 2,2'-bipyridine scaffold significantly influences its electronic, steric, and reactive properties, thereby dictating its utility in coordination chemistry, catalysis, and materials science. This guide provides a comparative analysis of 3,3'-, 4,4'-, 5,5'-, and 6,6'-bis(bromomethyl)-2,2'-bipyridine isomers, offering insights for researchers, scientists, and drug development professionals in selecting the appropriate ligand for their specific applications.
Comparative Analysis of Physicochemical and Reactive Properties
The position of the bromomethyl substituent directly impacts the ligand's characteristics. The following table summarizes key properties for each isomer.
| Property | 3,3'-bis(bromomethyl) | 4,4'-bis(bromomethyl) | 5,5'-bis(bromomethyl) | 6,6'-bis(bromomethyl) |
| Symmetry | C2 | C2h | C2h | C2 |
| Steric Hindrance around N,N' donors | High | Low | Low | Very High |
| Electronic Effect on Pyridine Ring | Moderate electron-withdrawal | Strong electron-withdrawal | Moderate electron-withdrawal | Significant inductive effect, potential through-space interactions |
| Reactivity in Nucleophilic Substitution | Potentially hindered due to steric crowding | High | High | Lowered due to steric hindrance around the reactive center[1] |
| Typical Coordination Geometry | Can induce non-planar geometries in complexes[2] | Favors planar coordination | Favors planar coordination | Forces distorted or non-planar geometries in complexes[1] |
Impact of Bromomethyl Position on Ligand Properties
Electronic Effects
The bromomethyl group is strongly electron-withdrawing, which universally reduces the electron density on the bipyridine ring system. This influences the strength of the metal-ligand bond and the redox properties of the resulting metal complexes.[3] For the 4,4'- and 5,5'- isomers, this effect is primarily inductive and through the π-system. In the 6,6'-isomer, the proximity of the bromomethyl groups to the nitrogen atoms introduces a significant inductive effect.
Steric Hindrance and Coordination Chemistry
The most dramatic impact of the substituent position is on the steric environment around the nitrogen donor atoms.
-
4,4'- and 5,5'-Isomers: These isomers present minimal steric hindrance, allowing for the formation of stable, typically planar metal complexes with predictable stoichiometries.[3] The placement of the functional groups away from the coordination site makes them ideal for post-coordination modification, where the complex can be linked to other molecules or surfaces.[3]
-
3,3'-Isomer: The presence of substituents at the 3,3'-positions can lead to steric clashing, potentially forcing the bipyridine ligand to adopt a non-planar conformation upon coordination to a metal center.[2]
-
6,6'-Isomer: This isomer exhibits the most significant steric hindrance due to the proximity of the bulky bromomethyl groups to the nitrogen atoms.[1] This steric crowding can prevent the formation of certain complexes or force highly distorted coordination geometries. However, this can also be advantageous in catalysis by creating a specific chiral environment or preventing the formation of undesirable dimeric species.[2]
Reactivity
The bromomethyl groups serve as reactive handles for nucleophilic substitution, allowing for the facile introduction of a wide range of functionalities.[1][3] The reactivity of these groups is, however, modulated by their position. For the 6,6'-isomer, the steric hindrance that affects metal coordination can also impede the approach of nucleophiles, leading to slower reaction rates compared to the 4,4'- and 5,5'-isomers.[1]
Experimental Protocols
General Synthesis of Bis(bromomethyl)-2,2'-bipyridines
A common method for the synthesis of bis(bromomethyl)-2,2'-bipyridines is the radical bromination of the corresponding dimethyl-2,2'-bipyridine precursor.
Materials:
-
Dimethyl-2,2'-bipyridine isomer (e.g., 4,4'-dimethyl-2,2'-bipyridine)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the dimethyl-2,2'-bipyridine isomer in CCl₄, add NBS (2.2 equivalents) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a high-intensity incandescent lamp to initiate the reaction.
-
Monitor the reaction progress by TLC or ¹H NMR.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired bis(bromomethyl)-2,2'-bipyridine.[4]
Characterization by ¹H NMR Spectroscopy
The synthesized ligands can be characterized by ¹H NMR spectroscopy. The chemical shift of the bromomethyl protons provides a key diagnostic signal.
General Observations:
-
A characteristic singlet for the -CH₂Br protons, typically in the range of 4.5-4.8 ppm.
-
Aromatic protons will show distinct coupling patterns depending on the substitution pattern. Upon coordination to a metal center, the chemical shifts of the aromatic protons, particularly those in the 6- and 6'-positions, are expected to shift downfield due to the deshielding effect of the metal ion.[3]
Visualizing Workflows and Relationships
Caption: General Synthetic Workflow for Bromomethyl-Bipyridines
Caption: Impact of Bromomethyl Position on Ligand Properties
Applications
The choice of isomer is critical for the intended application.
-
4,4'- and 5,5'-isomers are widely used as versatile building blocks for creating complex molecular architectures, functional materials, and metal-organic frameworks (MOFs) due to their accessible reactive sites.[5] Their metal complexes are often explored in photocatalysis and as luminescent materials.[6]
-
6,6'-isomer is valuable in catalysis where steric bulk around the metal center is desired to influence selectivity or prevent catalyst deactivation.
-
3,3'-isomer can be used to create complexes with specific, non-planar geometries, which can be useful in the design of chiral catalysts or materials with unique optical properties.
Conclusion
The positional isomerism of bromomethyl groups on the 2,2'-bipyridine framework provides a powerful tool for tuning the properties of these essential ligands. A thorough understanding of the steric and electronic consequences of substituent placement is paramount for the rational design of metal complexes and functional materials with tailored reactivity and performance. While the 4,4'- and 5,5'- isomers offer versatile platforms for functionalization with minimal steric hindrance, the 3,3'- and particularly the 6,6'- isomers provide opportunities to leverage steric effects to control coordination geometry and reactivity.
References
Comparative Analysis of 5-(bromomethyl)-3,3'-bipyridine: A Guide to Understanding Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-(bromomethyl)-3,3'-bipyridine, focusing on its potential for cross-reactivity. Due to the absence of direct cross-reactivity studies for this specific compound, this guide leverages data from structurally similar compounds and outlines experimental protocols to assess its off-target effects. The inherent reactivity of the bromomethyl group suggests a potential for interactions with unintended biological targets, a critical consideration in drug development.
Understanding the Potential for Cross-Reactivity
This compound belongs to the class of halomethyl bipyridines. The bromomethyl group is a potent electrophile, making the compound a reactive alkylating agent.[1] This reactivity is the primary basis for its potential biological activity and, concurrently, its cross-reactivity. Alkylating agents can form covalent bonds with nucleophilic moieties in biological macromolecules, such as DNA and proteins, which can lead to off-target effects and cytotoxicity.[2][3]
Comparative Cytotoxicity Data
While specific cross-reactivity data for this compound is unavailable, we can infer its potential for off-target cellular effects by examining the cytotoxicity of a closely related compound, 5-(chloromethyl)-2,2'-bipyridine. The following table summarizes the in vitro anticancer activity of a rhenium tricarbonyl complex of 5-(chloromethyl)-2,2'-bipyridine against various cancer cell lines.[4][5][6] It is important to note that these values represent the activity of the metal complex, not the free ligand, but they provide an indication of the biological potential of halomethyl bipyridines.
| Compound | Cell Line | Cancer Type | IC50 (µM)[4][5] |
| fac-[Re(CO)₃(5-(chloromethyl)-2,2'-bipyridine)]⁺ | HCT-116 | Colorectal Carcinoma | ~15 |
| PANC-1 | Pancreatic Cancer | > 50 | |
| AsPC-1 | Pancreatic Cancer | > 50 | |
| Reference: Cisplatin | HCT-116 | Colorectal Carcinoma | Not reported |
| PANC-1 | Pancreatic Cancer | Not reported | |
| AsPC-1 | Pancreatic Cancer | Not reported |
Experimental Protocols for Assessing Cross-Reactivity
To definitively characterize the cross-reactivity profile of this compound, a series of targeted experimental assays are recommended.
Protocol 1: In Vitro Profiling Using a Kinase Panel
Objective: To assess the off-target inhibitory activity of this compound against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Generate a series of dilutions to determine the IC50 values.
-
Kinase Panel: Utilize a commercial kinase panel (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) covering a diverse range of kinase families.
-
Assay Performance: The assays are typically performed in a microplate format. The compound is incubated with the kinase, a substrate, and ATP. The amount of phosphorylated substrate or the amount of ATP remaining is quantified to determine kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the intracellular protein targets of this compound in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a relevant concentration. A vehicle-treated control is run in parallel.
-
Heating Profile: Aliquot the cell lysates into PCR tubes and heat them to a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins. The supernatant contains the soluble proteins.
-
Protein Quantification: Analyze the soluble fraction by Western blotting for specific target proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Binding of the compound to a protein can alter its thermal stability. A shift in the melting curve of a protein in the presence of the compound indicates a direct interaction.
Protocol 3: Cytotoxicity and Apoptosis Assays
Objective: To evaluate the off-target cytotoxic effects of this compound on various cell lines.
Methodology:
-
Cell Culture: Culture a panel of relevant cell lines (e.g., cancerous and non-cancerous) in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT assay.[6]
-
Apoptosis Assay: To determine if cytotoxicity is mediated by apoptosis, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Data Analysis: Calculate the IC50 values for cytotoxicity and quantify the percentage of apoptotic cells.
Visualizing Workflows and Pathways
To further clarify the experimental approach and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental Workflow for Assessing Cross-Reactivity.
Caption: Potential Signaling Pathway Perturbation by an Alkylating Agent.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization, and <i>in vivo</i> evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes [sonar.ch]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbony ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04041G [pubs.rsc.org]
A Comparative DFT Analysis of 5-Substituted 3,3'-Bipyridines: A Framework for In Silico Evaluation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, 3,3'-bipyridines serve as crucial scaffolds for the development of novel ligands, catalysts, and functional materials. The strategic placement of substituents on the bipyridine core allows for the fine-tuning of their electronic and structural properties, thereby influencing their reactivity, coordination chemistry, and biological activity. This guide provides a framework for a comparative Density Functional Theory (DFT) analysis of a series of 5-substituted 3,3'-bipyridines, offering a systematic approach to understanding substituent effects.
Data Presentation: A Template for Comparative Analysis
The following tables are structured to present key quantitative data that would be obtained from a comparative DFT analysis. These parameters are crucial for understanding the impact of different substituents at the 5-position on the geometry and electronic structure of the 3,3'-bipyridine system.
Table 1: Comparison of Optimized Geometric Parameters for 5-Substituted 3,3'-Bipyridines.
| Substituent (X) | C3-C3' Bond Length (Å) | C5-X Bond Length (Å) | Inter-ring Dihedral Angle (°) |
| -H | Data | N/A | Data |
| -F | Data | Data | Data |
| -Cl | Data | Data | Data |
| -Br | Data | Data | Data |
| -CH₃ | Data | Data | Data |
| -CN | Data | Data | Data |
| -NH₂ | Data | Data | Data |
| -NO₂ | Data | Data | Data |
Data to be populated from DFT calculations.
Table 2: Comparison of Calculated Electronic Properties for 5-Substituted 3,3'-Bipyridines.
| Substituent (X) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| -H | Data | Data | Data | Data |
| -F | Data | Data | Data | Data |
| -Cl | Data | Data | Data | Data |
| -Br | Data | Data | Data | Data |
| -CH₃ | Data | Data | Data | Data |
| -CN | Data | Data | Data | Data |
| -NH₂ | Data | Data | Data | Data |
| -NO₂ | Data | Data | Data | Data |
Data to be populated from DFT calculations.
Expected Trends and Substituent Effects
The electronic nature of the substituent at the 5-position is anticipated to significantly modulate the properties of the 3,3'-bipyridine core.
-
Electron-Donating Groups (EDGs) such as -NH₂ and -CH₃ are expected to increase the electron density on the pyridine rings. This would likely lead to a destabilization (increase in energy) of the Highest Occupied Molecular Orbital (HOMO) and a smaller HOMO-LUMO gap, potentially enhancing the molecule's reactivity and its ability to act as a ligand.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ and -CN are predicted to decrease the electron density of the rings. This would stabilize (lower in energy) both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), but generally, the LUMO is lowered more significantly, resulting in a smaller HOMO-LUMO gap. This can influence the molecule's electron-accepting properties and its spectroscopic characteristics. Halogens (-F, -Cl, -Br) exhibit both inductive electron-withdrawing and resonance electron-donating effects, leading to more nuanced changes in the electronic structure.
-
Geometric Parameters: The inter-ring dihedral angle is a critical parameter for 3,3'-bipyridines, affecting their conformational flexibility and ability to coordinate with metal centers. Steric hindrance from bulky substituents could influence this angle.
Experimental Protocols: A Generalized DFT Methodology
The following protocol outlines a standard and robust computational methodology for the DFT analysis of 5-substituted 3,3'-bipyridines.
1. Software: All calculations can be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.
2. Geometry Optimization:
-
The initial structures of the 5-substituted 3,3'-bipyridines are built using a molecular editor.
-
Geometry optimizations are performed using Density Functional Theory (DFT). A commonly used and well-validated functional for such systems is B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
A suitable basis set, such as 6-311++G(d,p), should be employed to provide a good balance between accuracy and computational cost. This basis set includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) for a more accurate description of bonding.
-
Frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies).
3. Electronic Property Calculations:
-
Following successful geometry optimization, single-point energy calculations are performed at the same level of theory to obtain the final electronic energies, HOMO and LUMO energies, and the dipole moment.
-
To account for the influence of a solvent, the Polarizable Continuum Model (PCM) can be employed, specifying the solvent of interest (e.g., water, ethanol).
4. Data Analysis: The output files from the calculations are analyzed to extract the geometric parameters (bond lengths, bond angles, dihedral angles) and electronic properties (HOMO-LUMO energies, dipole moment).
Mandatory Visualization
The following diagram illustrates the general workflow for a comparative DFT analysis of substituted molecules.
Caption: Workflow for Comparative DFT Analysis.
This guide provides a foundational framework for researchers to systematically investigate the impact of 5-position substituents on the properties of 3,3'-bipyridines using DFT. By following the outlined protocols and utilizing the provided templates for data presentation, a robust and insightful comparative analysis can be achieved, paving the way for the rational design of new molecules with tailored functionalities.
"evaluation of different synthetic routes to functionalized 3,3'-bipyridines"
The 3,3'-bipyridine scaffold is a crucial structural motif in a wide range of applications, including catalysis, materials science, and the development of novel pharmaceuticals. The synthesis of functionalized 3,3'-bipyridines has therefore been a significant focus of research, leading to the development of various synthetic strategies. This guide provides a comparative evaluation of the most prominent synthetic routes, with a focus on palladium-catalyzed cross-coupling reactions, C-H activation, and cycloaddition methods. The performance of these methods is compared based on experimental data, and detailed experimental protocols for key reactions are provided.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the construction of C-C bonds, and they have been extensively applied to the synthesis of 3,3'-bipyridines. The most common methods include the Suzuki, Negishi, Stille, and Ullmann couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryls, including 3,3'-bipyridines, due to the stability and commercial availability of boronic acids and their derivatives.[1][2] The reaction typically involves the coupling of a pyridylboronic acid or ester with a halopyridine in the presence of a palladium catalyst and a base.[1][2]
Advantages:
-
Wide availability and stability of boronic acid reagents.[1]
-
Generally mild reaction conditions.
-
Good functional group tolerance.
Disadvantages:
-
The catalytic activity can be diminished by the coordinating ability of the bipyridine product with the metal center.[1][3]
-
High catalyst loading may be required in some cases.[1]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are prepared from the corresponding pyridyl halides or via transmetalation of pyridyl lithium compounds.[4] This method is known for its high yields and mild reaction conditions.[4]
Advantages:
-
High reactivity of organozinc reagents.
-
Excellent yields and good functional group tolerance.[4]
-
Can be used to couple a wide range of pyridyl and other heterocyclic halides.[4]
Disadvantages:
-
Organozinc reagents can be sensitive to air and moisture, requiring inert reaction conditions.
Stille Coupling
The Stille coupling employs organotin reagents (stannylated pyridines) and is highly effective for the synthesis of bipyridines, even in cases where other methods may fail.[1][5]
Advantages:
-
High reactivity and applicability to a broad range of substrates.[1][6]
-
Organostannanes are generally stable to air and moisture.[6]
Disadvantages:
-
The high toxicity of organotin compounds is a significant drawback.[1]
Ullmann Coupling
The Ullmann reaction is a classical method for the synthesis of symmetrical biaryls, including 3,3'-bipyridines, through the copper-mediated homocoupling of aryl halides.[7][8] Modern variations also utilize palladium catalysts.[8]
Advantages:
-
Effective for the synthesis of symmetrical bipyridines.[7]
Disadvantages:
-
Traditional Ullmann conditions require harsh reaction conditions (high temperatures) and stoichiometric amounts of copper.[8][9]
-
Modern palladium-catalyzed versions can have moderate yields.[8]
Comparative Data of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki | Pd(PPh₃)₄ ( >10) | Na₂CO₃ | - | - | - | 50-65 | [1] |
| Suzuki | Cyclopalladated ferrocenylimine | - | - | - | - | High | [1] |
| Suzuki | PdCl₂(PPh₃)₂ (5) | - | - | - | - | Good | [1] |
| Negishi | PdBr(Ph)(PPh₃)₂ | - | THF | reflux | 20 | Good | [7] |
| Negishi | Pd(dba)₂ / XPhos | - | - | - | - | - | [7] |
| Stille | PdCl₂(PPh₃)₂ | - | - | - | - | - | [1] |
| Ullmann (Pd-cat.) | Pd(OAc)₂ | Piperazine | DMF | 140 | - | Good | [1] |
| Ullmann (Cu-mediated) | Cu powder / Pd(OAc)₂ | - | - | - | - | Good | [7] |
C-H Bond Activation
Direct C-H bond activation is an increasingly attractive and environmentally friendly strategy for the synthesis of bipyridines.[1] This approach avoids the pre-functionalization of starting materials, such as the synthesis of organometallic reagents or halogenated pyridines.
Advantages:
-
Atom-economical and environmentally friendly.
-
Avoids the need for pre-functionalized starting materials.
Disadvantages:
-
Control of regioselectivity can be challenging.
-
May require specific directing groups.
A notable example is the diruthenium tetrahydrido complex-catalyzed dimerization of 4-substituted pyridines, which proceeds through the cleavage of C-H bonds to produce 2,2'-bipyridine derivatives.[1] Another approach involves the C-H activation of pyridine N-oxides, which allows for a modular synthesis of cationically charged azaarenes.[10][11][12]
Cycloaddition Reactions
Cycloaddition reactions offer an alternative pathway to construct the pyridine rings of the bipyridine scaffold. For instance, [4+2] cycloadditions of alkynyl-substituted pyridines with electron-rich dienes can produce aryl-substituted pyridines.[13] Another approach is the cobalt(I)-catalyzed [2+2+2] cycloaddition between 5-hexynenitrile and 1,3-diynes to form symmetrical 3,3'-substituted 2,2'-bipyridines.[14]
Advantages:
-
Can provide access to highly substituted and complex bipyridine structures.
-
Can offer high regioselectivity.[14]
Disadvantages:
-
The synthesis of the required starting materials can be complex.
-
May not be as general as cross-coupling methods.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A mixture of the halopyridine (1.0 mmol), pyridylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a mixture of toluene (4 mL) and water (1 mL) is degassed and heated at 100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 3,3'-bipyridine.
General Procedure for Negishi Coupling
To a solution of the halopyridine (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added a solution of the pyridylzinc reagent (1.2 mmol in THF). The reaction mixture is stirred at room temperature or heated to reflux for 4-12 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography to give the functionalized 3,3'-bipyridine.
General Procedure for Stille Coupling
A mixture of the halopyridine (1.0 mmol), the stannylated pyridine (1.1 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol) in anhydrous DMF (5 mL) is degassed and heated at 80-100 °C under an inert atmosphere for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a saturated aqueous solution of KF and stirred for 30 minutes. The mixture is then filtered through a pad of Celite, and the filtrate is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired product.
Visualizing Synthetic Pathways
The following diagrams illustrate the general catalytic cycles for the key cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for the Negishi coupling reaction.
Caption: Generalized catalytic cycle for the Stille coupling reaction.
Conclusion
The synthesis of functionalized 3,3'-bipyridines can be achieved through a variety of synthetic routes, with palladium-catalyzed cross-coupling reactions being the most versatile and widely employed. The choice of a specific method depends on factors such as the availability of starting materials, the desired functional group tolerance, and considerations regarding the toxicity of reagents. The Suzuki-Miyaura coupling is often a good starting point due to the stability and commercial availability of boronic acids. For higher reactivity, the Negishi coupling is an excellent alternative, provided that the sensitivity of the organozinc reagents can be managed. The Stille coupling offers high reactivity but is hampered by the toxicity of organotin compounds. The Ullmann coupling is primarily useful for the synthesis of symmetrical bipyridines. Emerging methods like C-H activation and cycloaddition reactions provide promising, more atom-economical alternatives and can offer access to unique substitution patterns, though they may be less general at present. The continued development of new catalysts and reaction conditions is expected to further enhance the efficiency and applicability of these synthetic strategies.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04864K [pubs.rsc.org]
- 11. Modular preparation of cationic bipyridines and azaarenes via C–H activation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
A Comparative Guide to Bromomethyl Bipyridine Isomers in Chemical Synthesis and Materials Science
For researchers, scientists, and professionals in drug development, the choice of isomeric precursors can significantly impact the outcome of a synthetic pathway or the properties of a final material. This guide provides an objective comparison of the application of different bromomethyl bipyridine isomers, supported by experimental data, to inform the selection of the most suitable isomer for specific research and development needs.
The positional isomerism of bromomethyl groups on the bipyridine backbone plays a critical role in determining the reactivity, coordination geometry, and ultimately the performance of the resulting molecules and materials. This guide focuses on the commonly utilized 4,4'-bis(bromomethyl)-2,2'-bipyridine, 5,5'-bis(bromomethyl)-2,2'-bipyridine, and 6,6'-bis(bromomethyl)-2,2'-bipyridine, highlighting their distinct characteristics in various applications.
Influence of Isomerism on Reactivity: A Tale of Steric Hindrance
The primary differentiator between the bromomethyl bipyridine isomers lies in their reactivity, which is largely governed by steric effects. The position of the bromomethyl groups relative to the nitrogen atoms of the pyridine rings dictates the accessibility of the electrophilic carbon for nucleophilic attack.
It is generally observed that the 6,6'-isomer exhibits lower reactivity in S(_N)2 reactions compared to its 4,4'- and 5,5'-counterparts.[1] This is attributed to the steric hindrance imposed by the proximity of the bromomethyl groups to the bipyridine nitrogen atoms, which can impede the approach of nucleophiles.[1] Conversely, the 4,4'- and 5,5'-isomers, with their bromomethyl groups positioned further from the coordination sphere, present more accessible electrophilic sites, leading to faster reaction rates in nucleophilic substitution reactions.[1]
Comparative Performance in the Synthesis of Coordination Complexes
Bromomethyl bipyridines are fundamental building blocks for the synthesis of bespoke ligands for a wide array of metal complexes, finding applications in catalysis, photoluminescent materials, and medicinal chemistry. The choice of isomer directly influences the topology and properties of the resulting coordination compounds.
While direct quantitative comparisons of reaction yields and kinetics for the synthesis of identical complexes from different isomers are not extensively documented in single studies, the general principles of reactivity apply. The synthesis of ligands requiring nucleophilic substitution at the bromomethyl position is expected to proceed more efficiently with the 4,4'- and 5,5'-isomers.
Table 1: Qualitative Comparison of Bromomethyl Bipyridine Isomers in Ligand Synthesis
| Isomer | Relative Reactivity in Nucleophilic Substitution | Expected Impact on Ligand Synthesis | Potential Applications of Resulting Ligands |
| 4,4'-bis(bromomethyl)- 2,2'-bipyridine | High | Higher yields and/or shorter reaction times for S(_N)2 reactions.[1] | Formation of extended, linear coordination polymers and metal-organic frameworks (MOFs).[2] |
| 5,5'-bis(bromomethyl)- 2,2'-bipyridine | High | Similar to the 4,4'-isomer, offering good reactivity.[1] | Synthesis of ligands with specific electronic properties due to the substitution pattern. |
| 6,6'-bis(bromomethyl)- 2,2'-bipyridine | Low | Slower reaction rates and potentially lower yields due to steric hindrance.[1] | Creation of sterically demanding ligands that can influence the coordination geometry and catalytic activity of metal centers. |
Experimental Protocols: Synthesis of Bromomethyl Bipyridine Isomers
The most common method for the synthesis of bromomethyl bipyridine isomers is the radical bromination of the corresponding dimethyl bipyridine precursor using N-bromosuccinimide (NBS) and a radical initiator.
General Protocol for Radical Bromination of Dimethyl Bipyridines:
Materials:
-
Appropriate dimethyl bipyridine isomer (e.g., 4,4'-dimethyl-2,2'-bipyridine)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Anhydrous solvent (e.g., carbon tetrachloride, chlorobenzene, or benzene)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the dimethyl bipyridine isomer in the anhydrous solvent under an inert atmosphere.
-
Add N-bromosuccinimide (typically 2.2 equivalents) and the radical initiator (catalytic amount) to the solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the desired bromomethyl bipyridine isomer.
Note: The specific reaction times and purification methods may vary depending on the starting isomer and the desired purity.
Logical Workflow for Isomer Selection in Research and Development
The selection of the appropriate bromomethyl bipyridine isomer is a critical decision in the design of a synthetic route or the development of a new material. The following logical workflow can guide this selection process.
Caption: Logical workflow for selecting the appropriate bromomethyl bipyridine isomer.
Signaling Pathway for Ligand Synthesis and Complexation
The synthesis of a metal complex using a bromomethyl bipyridine isomer as a precursor for the ligand involves a series of well-defined steps. This can be visualized as a signaling pathway from the starting materials to the final functional complex.
Caption: Pathway for ligand synthesis and subsequent metal complexation.
Conclusion
The choice of a bromomethyl bipyridine isomer is a strategic decision that can profoundly influence the efficiency of a synthetic process and the properties of the resulting products. While the 4,4'- and 5,5'-isomers offer higher reactivity for nucleophilic substitution reactions, the 6,6'-isomer provides a means to introduce steric bulk around a metal center, which can be advantageous in tuning catalytic activity and selectivity. This guide provides a foundational understanding to aid researchers in making informed decisions for their specific applications. Further research providing direct quantitative comparisons of these isomers under standardized conditions would be of significant value to the scientific community.
References
Safety Operating Guide
Proper Disposal of 5-(Bromomethyl)-3,3'-bipyridine: A Comprehensive Guide for Laboratory Professionals
The proper disposal of 5-(Bromomethyl)-3,3'-bipyridine, a halogenated pyridine derivative, is crucial for maintaining laboratory safety and environmental compliance. Due to its potential hazards, including irritation and toxicity, adherence to strict disposal protocols is essential. This guide provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] Personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile), safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1][2] Avoid the formation of dust and aerosols.[1] In case of accidental contact, wash the affected skin area immediately with soap and plenty of water, and for eye contact, rinse with pure water for at least 15 minutes and seek medical attention.[1]
II. Quantitative Data for Hazard Assessment
| Parameter | Value | Reference Compound/Regulation | Source |
| Occupational Exposure Limits (Pyridine) | |||
| OSHA PEL (8-hour TWA) | 5 ppm (15 mg/m³) | Pyridine | [3][4] |
| NIOSH REL (10-hour TWA) | 5 ppm (15 mg/m³) | Pyridine | [3] |
| ACGIH TLV (8-hour TWA) | 1 ppm (3.1 mg/m³) | Pyridine | [3] |
| NIOSH IDLH | 1000 ppm | Pyridine | [4] |
| Physicochemical Properties | |||
| Molecular Formula | C₁₁H₉BrN₂ | 5-(Bromomethyl)-2,2'-bipyridine | |
| Molecular Weight | 249.11 g/mol | 5-(Bromomethyl)-2,2'-bipyridine |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1] Do not discharge the chemical into sewer systems or the environment.[1]
Experimental Protocol for Waste Collection:
-
Segregation: Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste." Ensure the container is made of a compatible material, such as glass or high-density polyethylene.
-
Collection of Pure Compound: Carefully transfer any unused or waste this compound solid into the designated waste container using a clean spatula. Avoid creating dust.
-
Collection of Solutions: If the compound is in a solution, pour the solution into the designated liquid halogenated organic waste container.
-
Rinsing: Triple rinse the original container and any contaminated labware with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and added to the liquid halogenated organic waste container.
-
Labeling: Ensure the waste container is accurately labeled with the chemical name, "this compound," and any other components of the waste stream, along with the appropriate hazard symbols.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizers and acids, until it is collected by a licensed waste disposal company.[5]
Decontamination of Work Surfaces and Spills:
In the event of a spill, evacuate the area and ensure adequate ventilation.[2]
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2] Use spark-proof tools if the compound is in a flammable solvent.[1]
-
Decontamination: Decontaminate the spill area using a suitable cleaning agent. A common procedure involves washing the area with soap and water.[6] For a more thorough decontamination, a solution of sodium hypochlorite (bleach) can be used, followed by neutralization with sodium thiosulfate. All cleaning materials should be disposed of as hazardous waste.
-
Personal Protective Equipment: Dispose of any contaminated PPE, such as gloves, as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Disclaimer: The disposal procedures outlined above are based on general principles for handling halogenated organic compounds and pyridine derivatives. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, it is highly recommended to consult with your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and regulations.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. shop.activate-scientific.com [shop.activate-scientific.com]
- 3. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyridine | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. nfa.elsevierpure.com [nfa.elsevierpure.com]
- 6. Decontamination methods | Research Starters | EBSCO Research [ebsco.com]
Personal protective equipment for handling 5-(Bromomethyl)-3,3'-bipyridine
This guide provides crucial safety and logistical information for the handling and disposal of 5-(Bromomethyl)-3,3'-bipyridine. The following procedures are based on the known hazards of structurally similar bromomethyl-substituted pyridine and bipyridine compounds. Researchers, scientists, and drug development professionals should always consult the most current Safety Data Sheet (SDS) for any chemical and adhere to all institutional and regulatory guidelines.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or for handling larger quantities.[1][2] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves provide good short-term protection.[1] For prolonged contact or when handling larger quantities, consider double-gloving or using thicker, more resistant gloves.[3] Always inspect gloves before use and dispose of them properly after handling the chemical.[4] |
| Body | Flame-Resistant Laboratory Coat | A Nomex® or similar flame-resistant lab coat, fully buttoned, is recommended.[1] Cotton clothing should be worn underneath.[1] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted.[1][5] |
| Respiratory | Respirator (if necessary) | Use of a respirator is required if engineering controls like a fume hood are not sufficient to control exposure to dust or aerosols.[1] This requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[1] |
Operational Plan: Handling and Disposal
A systematic approach is essential for the safe handling and disposal of this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocols
Handling Procedure:
-
Preparation :
-
Before handling the compound, ensure you are wearing all the required PPE as detailed in the table above.
-
Conduct all work in a properly functioning chemical fume hood.[6]
-
Ensure an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary glassware, reagents, and equipment in the fume hood before starting.
-
-
Handling the Compound :
-
Carefully weigh the solid compound in the fume hood to avoid generating dust.[4]
-
If transferring the solid, use appropriate tools to minimize dust creation.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
-
In Case of a Spill :
-
Evacuate the immediate area.
-
Remove all sources of ignition.[8]
-
For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and spilled compound into a suitable, labeled container for disposal.[4][8]
-
Decontaminate the spill area.
-
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.
-
Disposal Plan:
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) should be collected in a designated, labeled hazardous waste container.
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.
-
-
Container Management :
-
Keep waste containers closed except when adding waste.
-
Store waste containers in a secondary containment bin in a designated and properly ventilated waste accumulation area.
-
-
Final Disposal :
-
Dispose of the hazardous waste through your institution's approved hazardous waste management program.[6][9]
-
The compound may be disposed of by a licensed chemical destruction facility, potentially through controlled incineration with flue gas scrubbing.[8]
-
Do not discharge the chemical or its containers into drains or the environment.[4][8]
-
-
Contaminated Packaging :
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. pppmag.com [pppmag.com]
- 4. shop.activate-scientific.com [shop.activate-scientific.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
